molecular formula C7H10O4 B174112 Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate CAS No. 127956-11-0

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B174112
CAS No.: 127956-11-0
M. Wt: 158.15 g/mol
InChI Key: SOWMVLQIMWETEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a chemical compound that features a tetrahydropyran ring, a key structural motif found in a wide array of natural products and therapeutics . The tetrahydropyran scaffold is recognized for its significant role in medicinal chemistry, with pyran-based compounds demonstrating a diverse range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects . This specific derivative, incorporating both a ketone and an ester functional group on the heterocyclic ring, is primarily valued in research as a versatile and multifunctional synthetic building block. The structural features of this compound make it a promising intermediate for the exploration and development of new bioactive molecules. Its reactivity allows for further chemical modifications, making it suitable for constructing more complex molecular architectures. Researchers are particularly interested in pyran-based scaffolds for the development of potential treatments for neurodegenerative conditions like Alzheimer's disease (AD) . The pyran ring is a common structure in several compounds investigated for their neuroprotective properties, impacting pathways such as the reduction of amyloid-beta plaques . Furthermore, the structural similarity of this compound to other well-established heterocyclic building blocks, such as methyl 4-oxotetrahydrofuran-3-carboxylate, underscores its potential utility in synthesizing fused-ring systems for targeting various biological receptors . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-oxooxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMVLQIMWETEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562788
Record name Methyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127956-11-0
Record name Methyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-oxooxane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its tetrahydropyran framework is a common motif in a variety of biologically active molecules, prized for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on technical data relevant to research and development.

Chemical and Physical Properties

This compound is a carboxylate derivative that typically appears as a colorless to light yellow liquid. It is recognized as a valuable pharmaceutical intermediate.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 127956-11-0[1]
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
IUPAC Name This compound
Physical Form Liquid
Boiling Point 236.4 ± 30.0 °C (Predicted)
Density 1.201 ± 0.06 g/cm³ (Predicted)
pKa 10.61 ± 0.20 (Predicted)
InChI Key SOWMVLQIMWETEK-UHFFFAOYSA-N

Synthesis

The primary synthetic route described for this compound involves the reaction of a tetrahydropyranone with dimethyl carbonate in the presence of a base such as triethylamine (TEA).[1] A similar methodology, the Dieckmann condensation, which is an intramolecular reaction of diesters with a strong base to form cyclic β-keto esters, is a well-established method for creating such ring systems.[2][3]

A patented method for the synthesis of the corresponding ethyl ester, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, provides a detailed experimental protocol that can be adapted. This "one-pot" operation involves the reaction of ethyl hydroxypropanoate and ethyl acrylate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions (e.g., NaH) to form an intermediate, which then undergoes a Dieckmann condensation.[4]

Conceptual Experimental Workflow for Synthesis

Below is a generalized workflow for a Dieckmann condensation approach to synthesizing the pyran ring system.

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Workup and Purification A Dissolve diester precursor in anhydrous solvent (e.g., THF) B Add strong base (e.g., NaH, NaOMe) under inert atmosphere (N2 or Ar) A->B C Stir reaction mixture at appropriate temperature (e.g., 0°C to reflux) B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench reaction with acid D->E F Extract with organic solvent E->F G Dry and concentrate organic phase F->G H Purify by column chromatography or distillation G->H G A Methyl 4-oxotetrahydro-2H- pyran-3-carboxylate B Tetrahydropyranone Core A->B provides C Bucherer-Bergs Reaction B->C starting material for D Spiro-hydantoin Derivative C->D yields E Bioactive Drug Candidate D->E potential as

References

Structure and nomenclature of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of this compound, a key heterocyclic compound utilized as an intermediate in pharmaceutical synthesis.[1] It details the molecule's structure, nomenclature, and physicochemical properties. Furthermore, this guide outlines a representative synthetic pathway and a detailed experimental protocol based on established chemical reactions for analogous structures. Safety information and key data are presented in structured tables for clarity and ease of reference.

Nomenclature and Chemical Structure

This compound is a cyclic keto-ester. Its systematic IUPAC name clearly defines its structure: a six-membered tetrahydropyran ring containing an oxygen atom, a ketone group at the 4th position, and a methyl carboxylate substituent at the 3rd position.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 127956-11-0[1][2]
Molecular Formula C₇H₁₀O₄[2]
Molecular Weight 158.15 g/mol [2]
Physical Form Liquid
Storage Temperature 2-8°C, under inert atmosphere

Below is a two-dimensional representation of the chemical structure of this compound.

Figure 1: Chemical Structure of the title compound.

Synthesis Pathway

The synthesis of the ethyl ester analog of this compound has been described via a one-pot Dieckmann condensation reaction.[3] This suggests a viable and efficient pathway for the methyl ester as well. The process begins with a Michael addition between methyl 3-hydroxypropanoate and methyl acrylate to form a diester intermediate. This intermediate then undergoes an intramolecular condensation reaction in the presence of a strong base to yield the target cyclic β-keto ester.

The logical workflow for this synthesis is depicted below.

G reactant reactant process process intermediate intermediate product product sub_a Methyl 3-hydroxypropanoate step1 Michael Addition (Alkaline Conditions) sub_a->step1 sub_b Methyl Acrylate sub_b->step1 inter Intermediate: Methyl 4-oxa-1,7-heptanedioate step1->inter step2 Dieckmann Condensation (Strong Base, e.g., NaOMe) inter->step2 prod Methyl 4-oxotetrahydro- 2H-pyran-3-carboxylate step2->prod

Figure 2: Proposed synthesis workflow.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from methodologies reported for its ethyl ester analog.[3]

Objective: To synthesize this compound via a one-pot, two-step reaction sequence.

Materials:

  • Methyl 3-hydroxypropanoate

  • Methyl acrylate

  • Anhydrous solvent (e.g., Toluene or THF)

  • Base for Michael Addition (e.g., Sodium Methoxide, catalytic amount)

  • Strong Base for Condensation (e.g., Sodium Methoxide, stoichiometric amount)

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., Ethyl acetate)

Procedure:

  • Step 1: Michael Addition (Formation of Diester Intermediate)

    • To a stirred solution of methyl 3-hydroxypropanoate in an anhydrous solvent, add a catalytic amount of a suitable base (e.g., sodium methoxide).

    • Slowly add methyl acrylate to the reaction mixture at a controlled temperature (e.g., 0-10°C) to manage the exotherm.

    • Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC). The intermediate, Methyl 4-oxa-1,7-heptanedioate, is formed in this step.

  • Step 2: Dieckmann Condensation (Cyclization)

    • Cool the reaction mixture containing the intermediate diester to a low temperature (e.g., 0°C).

    • Add a stoichiometric amount of a strong base (e.g., sodium methoxide) portion-wise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Work-up and Purification

    • Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid to neutralize the base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified using fractional distillation or column chromatography to yield the pure this compound.

Safety Information

The compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment. The available safety data indicates the following hazards.

CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

References

An In-Depth Technical Guide to CAS Number 127956-11-0: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 127956-11-0, with a focus on its chemical properties, synthesis, and significant role as a pharmaceutical intermediate. While direct biological activity of this compound is not extensively documented, its utility as a building block in the synthesis of bioactive molecules is of considerable interest to the drug discovery and development community.

Chemical Identity and Properties

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is the systematic IUPAC name for the chemical compound with CAS number 127956-11-0.[1][2][3] This organic molecule is a key intermediate in the synthesis of more complex pharmaceutical agents.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 127956-11-0
IUPAC Name This compound[1][2][3]
Synonyms Methyl 4-oxotetrahydropyran-3-carboxylate, 4-Oxotetrahydropyran-3-carboxylic acid methyl ester, 2H-Pyran-3-carboxylic acid, tetrahydro-4-oxo-, methyl ester
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
InChI Key SOWMVLQIMWETEK-UHFFFAOYSA-N[3]
SMILES COC(=O)C1COCCC1=O[4]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Liquid[3]
Purity ≥95%[3]
Storage Temperature 2-8°C, Inert atmosphere[3]

Synthesis of this compound

The synthesis of this compound is primarily achieved through a Dieckmann condensation reaction. This intramolecular cyclization of a diester is a fundamental and widely used method for the formation of five- and six-membered rings.

General Synthetic Approach: Dieckmann Condensation

The Dieckmann condensation involves the intramolecular reaction of a diester in the presence of a strong base to form a β-keto ester. For the synthesis of the target molecule, a suitable acyclic diester is treated with a base such as sodium ethoxide or sodium hydride to induce cyclization.

A related synthesis for the ethyl ester analog, 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, has been described in the patent literature.[1] This method involves the reaction of ethyl hydroxypropanoate and ethyl acrylate in the presence of a base to form an intermediate diester, which then undergoes a Dieckmann condensation.[1] A similar strategy can be applied for the synthesis of the methyl ester.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

The following is a representative experimental protocol for the synthesis of this compound via a Dieckmann condensation. This protocol is based on general procedures for this type of reaction and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Dimethyl 4-oxa-1,7-heptanedioate

  • Sodium methoxide

  • Anhydrous toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Dichloromethane or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene is prepared under a nitrogen atmosphere.

  • Addition of the Diester: A solution of dimethyl 4-oxa-1,7-heptanedioate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium methoxide at room temperature over a period of 30-60 minutes.

  • Reaction: The reaction mixture is then heated to reflux (approximately 80-110°C) and maintained for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane or diethyl ether. The organic layers are then combined.

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dimethyl 4-oxa-1,7-heptanedioate Dimethyl 4-oxa-1,7-heptanedioate Dieckmann Condensation Dieckmann Condensation Dimethyl 4-oxa-1,7-heptanedioate->Dieckmann Condensation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Dieckmann Condensation This compound This compound Dieckmann Condensation->this compound

Figure 1: Synthetic workflow for this compound.

Application in Pharmaceutical Synthesis: A Building Block for Bioactive Pyrazoles

While this compound itself is not known to possess significant biological activity, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its chemical structure, containing both a ketone and an ester functional group, makes it a versatile building block for the construction of various heterocyclic systems.

One notable application is in the synthesis of pyrazole derivatives, a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][5][6][7]

A specific example of its use is in the synthesis of downstream products, such as the compound with CAS number 1450790-48-3, as mentioned in the literature. This highlights its role in the development of novel chemical entities for drug discovery programs.

The general reaction involves the condensation of the β-keto ester functionality of this compound with a hydrazine derivative to form the pyrazole ring.

Application_in_Synthesis cluster_intermediate Intermediate cluster_reagent Reagent cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation Bioactive Pyrazole Derivative Bioactive Pyrazole Derivative Condensation->Bioactive Pyrazole Derivative

Figure 2: General scheme for the synthesis of bioactive pyrazoles.

Biological Context and Significance

The importance of this compound lies in its ability to provide a scaffold for the synthesis of compounds that can interact with biological targets. The pyran ring system is a common motif in many natural products and synthetic drugs. The pyrazole moiety, which can be readily synthesized from this intermediate, is a well-established pharmacophore in medicinal chemistry.

The diverse biological activities of pyrazole derivatives underscore the value of having efficient synthetic routes to key intermediates like the title compound. By providing a reliable source of this building block, researchers can accelerate the discovery and development of new drugs for a variety of diseases.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of pyran derivatives. Pyran, a six-membered heterocyclic organic compound containing one oxygen atom, and its derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Understanding their properties is crucial for their application in research, particularly in the field of drug discovery and development. This document details their physical characteristics, spectroscopic signatures, and chemical reactivity, supported by experimental protocols and visual representations of key chemical transformations.

Physical Properties of Pyran Derivatives

The physical properties of pyran derivatives are significantly influenced by their specific structure, including the degree of saturation (pyran, dihydropyran, tetrahydropyran) and the nature and position of substituents. These properties are critical for determining the solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.

Tabulated Physical Properties

The following tables summarize key physical properties for a selection of representative pyran derivatives. It is important to note that these values can vary with experimental conditions.

Table 1: Physical Properties of Unsubstituted Pyran and its Saturated Analogs

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
2H-PyranC₅H₆O82.10N/AN/AN/AN/A
4H-PyranC₅H₆O82.10N/AN/AN/AN/A
3,4-Dihydro-2H-pyranC₅H₈O84.12-70860.922 (at 25 °C)1.440
TetrahydropyranC₅H₁₀O86.13-45880.8801.420

Note: 2H-Pyran and 4H-Pyran are unstable and tend to polymerize, making the determination of their physical properties challenging.[2]

Table 2: Physical Properties of Selected Substituted Pyran Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-oneC₆H₈O₄144.12188-190
6-Methoxydihydro-2H-pyran-3(4H)-oneC₆H₁₀O₃130.14N/A
2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileC₂₀H₁₉ClN₂O₂370.83155-157
Ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylateC₂₁H₂₂ClNO₄403.86167-170

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of pyran derivatives.

¹H NMR Spectroscopy: The chemical shifts of protons in pyran rings are dependent on the degree of saturation and the electronic environment created by substituents.

  • Tetrahydropyran Ring: Protons on the saturated tetrahydropyran ring typically resonate in the range of δ 1.5-4.0 ppm . Protons on carbons adjacent to the oxygen atom (C2 and C6) are deshielded and appear further downfield (δ 3.0-4.0 ppm).

  • Dihydropyran Ring: Vinylic protons in dihydropyran rings appear in the region of δ 4.5-6.5 ppm .

  • Substituent Effects: Electronegative substituents will deshield adjacent protons, shifting their signals downfield.[3]

¹³C NMR Spectroscopy: The chemical shifts of carbons in the pyran ring are also indicative of their chemical environment.

  • Tetrahydropyran Ring: Carbons in a tetrahydropyran ring typically resonate between δ 20-80 ppm . The carbons bonded to the oxygen (C2 and C6) are found in the more downfield region of this range (δ 60-80 ppm).

  • Dihydropyran Ring: Olefinic carbons in dihydropyrans appear in the range of δ 100-150 ppm .

  • Carbonyl Carbons: In pyranone derivatives, the carbonyl carbon (C=O) gives a characteristic signal in the downfield region of δ 160-180 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in pyran derivatives.[4]

Table 3: Characteristic IR Absorption Frequencies for Pyran Derivatives

Functional GroupBondAbsorption Range (cm⁻¹)Intensity
EtherC-O-C stretch1050-1250Strong
AlkeneC=C stretch1640-1680Medium
=C-H stretch3010-3095Medium
Carbonyl (in Pyranones)C=O stretch1680-1750Strong
HydroxylO-H stretch3200-3600Strong, Broad
AmineN-H stretch3300-3500Medium
NitrileC≡N stretch2210-2260Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of pyran derivatives, aiding in their structural identification. The fragmentation is often initiated by the cleavage of bonds adjacent to the oxygen atom or by retro-Diels-Alder reactions in unsaturated systems. Common fragmentation patterns involve the loss of small molecules such as CO, H₂O, or side chains.

Chemical Properties and Reactivity

The reactivity of pyran derivatives is largely dictated by the degree of saturation of the pyran ring and the nature of the substituents.

Reactions of Dihydropyrans

3,4-Dihydro-2H-pyran is a versatile intermediate in organic synthesis. Its enol ether functionality makes the double bond electron-rich and susceptible to electrophilic attack.

  • Protection of Alcohols: Dihydropyran reacts readily with alcohols in the presence of an acid catalyst to form tetrahydropyranyl (THP) ethers.[5] This is a widely used method for protecting hydroxyl groups during multi-step syntheses, as THP ethers are stable to a variety of reaction conditions but can be easily cleaved under acidic conditions.[1]

Reactions of Pyranones

2-Pyranones can act as dienes in Diels-Alder reactions, providing a route to highly substituted benzene derivatives after a subsequent elimination of CO₂. They can also undergo nucleophilic attack at the carbonyl group or at the C6 position.

  • Diels-Alder Reactions: 2-Pyranones react with a variety of dienophiles, such as maleimides and acetylenes, to form bicyclic adducts. These reactions can be highly regioselective and are a powerful tool for the synthesis of complex aromatic systems.

Reactions of Tetrahydropyrans

The tetrahydropyran ring is generally stable and unreactive, similar to a cyclic ether. Its primary role in synthesis is often as a solvent or as a stable core structure in larger molecules.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Procedure:

  • Ensure the melting point apparatus is clean and calibrated.

  • Finely powder a small amount of the dry pyran derivative.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure (Microscale Method):

  • Place a small amount of the liquid pyran derivative (a few drops) into a small test tube.

  • Invert a sealed-end capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Procedure (Qualitative):

  • Add approximately 10-20 mg of the pyran derivative to a small test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes.

  • Observe the mixture. If the solid completely disappears, the compound is soluble. If some or all of the solid remains, it is partially soluble or insoluble.

  • For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis

General Procedure for NMR Spectroscopy:

  • Dissolve 5-10 mg of the pyran derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

General Procedure for IR Spectroscopy:

  • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a few drops of a mulling agent (e.g., Nujol).

  • Place the sample in the IR spectrometer.

  • Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mandatory Visualizations

Diels-Alder Reaction of 2-Pyrone

The following diagram illustrates the workflow of a typical Diels-Alder reaction involving a 2-pyrone and a dienophile, in this case, maleimide. This reaction is a powerful method for the synthesis of complex cyclic compounds.

Diels_Alder_Reaction Reactants Reactants Pyrone 2-Pyrone (Diene) Maleimide Maleimide (Dienophile) TransitionState Transition State Pyrone->TransitionState [4+2] Cycloaddition Maleimide->TransitionState Intermediate Bicyclic Adduct TransitionState->Intermediate Product Aromatic Product Intermediate->Product Retro-Diels-Alder (Decarboxylation) CO2 CO₂ Intermediate->CO2

Caption: Workflow of the Diels-Alder reaction of 2-pyrone with maleimide.

Protection of an Alcohol using Dihydropyran

This diagram illustrates the mechanism for the protection of an alcohol functional group using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Alcohol_Protection Start Start Materials DHP 3,4-Dihydro-2H-pyran (DHP) Alcohol Alcohol (R-OH) Acid Acid Catalyst (H⁺) Protonation Protonation of DHP DHP->Protonation Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Acid->Protonation Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Carbocation->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product Tetrahydropyranyl (THP) Ether (Protected Alcohol) Deprotonation->Product

References

Spectroscopic and Structural Characterization of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific, publicly available experimental spectroscopic data (NMR, IR, MS) for Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is limited. This guide provides a detailed projection of the expected spectroscopic data based on the compound's chemical structure, alongside generalized experimental protocols. This information is intended to guide researchers in the characterization of this molecule and similar chemical entities.

Introduction

This compound is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Its structure incorporates a tetrahydropyran ring, a ketone, and a methyl ester, making it a versatile building block. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.3 - 4.0m2HH-6 (ax, eq)
~ 3.8s3H-OCH₃
~ 3.7 - 3.5m1HH-3
~ 2.8 - 2.5m2HH-2 (ax, eq)
~ 2.4 - 2.2m2HH-5 (ax, eq)

Note on ¹H NMR: The protons on the tetrahydropyran ring form a complex spin system, and their signals are expected to be multiplets (m). The exact chemical shifts and coupling constants would require experimental determination or advanced spectral simulation.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 205C=O (Ketone, C-4)
~ 168C=O (Ester)
~ 68C-6
~ 55C-2
~ 52-OCH₃
~ 45C-5
~ 40C-3

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950MediumC-H (aliphatic) stretch
~ 1740StrongC=O (Ester) stretch
~ 1720StrongC=O (Ketone) stretch
~ 1100StrongC-O (Ether) stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
158[M]⁺ (Molecular Ion)
127[M - OCH₃]⁺
99[M - COOCH₃]⁺
59[COOCH₃]⁺

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report

Caption: General Spectroscopic Analysis Workflow.

Experimental Protocols

  • Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Mass spectra are obtained using a mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common method for small molecules.

  • Data Acquisition: For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratios (m/z) of the resulting ions are detected. The mass spectrum is recorded, showing the relative abundance of each ion.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Experimental verification is essential to confirm these predictions and fully characterize the compound.

The Therapeutic Promise of Pyran Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyran carboxylates, a versatile class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Possessing a six-membered ring containing an oxygen atom and a carboxylate group, these molecules exhibit a broad spectrum of pharmacological activities. Their diverse biological profile, encompassing anticancer, antimicrobial, anti-inflammatory, antioxidant, and antithrombotic properties, has positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic applications of pyran carboxylates, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Pyran carboxylate derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Topoisomerase II and CDK2 Inhibition

A key mechanism underlying the anticancer activity of certain pyran carboxylates is the inhibition of Topoisomerase II , an essential enzyme involved in DNA replication and chromosome segregation. By stabilizing the Topoisomerase II-DNA cleavage complex, these compounds lead to DNA double-strand breaks and subsequently trigger apoptosis.

Another critical target is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle, particularly at the G1/S phase transition. Inhibition of CDK2 by pyran carboxylates disrupts the cell cycle progression, leading to cell cycle arrest and preventing cancer cell proliferation.

// Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TopoII [label="Topoisomerase II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; CleavageComplex [label="Stabilized Topo II-DNA\nCleavage Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; DSB [label="DNA Double-Strand\nBreaks", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PyranCarboxylate -> TopoII [label="Inhibits"]; TopoII -> DNA [label="Binds and cleaves"]; TopoII -> CleavageComplex [style=dashed]; CleavageComplex -> DSB; DSB -> Apoptosis [label="Induces"]; } dot Caption: Inhibition of Topoisomerase II by pyran carboxylates.

// Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2 [label="CDK2/Cyclin E", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#FBBC05", fontcolor="#202124"]; pRb [label="pRb (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Phase\nTransition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PyranCarboxylate -> CDK2 [label="Inhibits"]; CDK2 -> Rb [label="Phosphorylates"]; Rb -> E2F [label="Inhibits"]; pRb -> E2F [style=invis]; E2F -> G1_S_Transition [label="Promotes"]; CDK2 -> G1_S_Transition [style=dashed]; } dot Caption: CDK2 inhibition leading to G1/S cell cycle arrest.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyran carboxylate derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrano[3,2-c]quinoline-3-carboxylatesEthyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylateA549 (Lung)Cytotoxicity~35[cite: ]
4H-Pyran DerivativesCompound 4dHCT-116 (Colon)Cytotoxicity75.10[cite: ]
4H-Pyran DerivativesCompound 4kHCT-116 (Colon)Cytotoxicity85.88[cite: ]
Pyranopyrazole DerivativesCompound 7bA549 (Lung)Topo II Inhibition2.07[cite: ]
Pyrazole DerivativesCompound 9-CDK2 Inhibition0.96[cite: ]
Furo[3,4-c]pyran-3a-carboxylatesCompound 3lHeLa (Cervical)Anti-proliferative5.4[cite: ]

Antimicrobial Applications

Pyran carboxylates also exhibit promising activity against a range of pathogenic bacteria.

Mechanism of Action: DNA Gyrase Inhibition

A primary target for the antibacterial action of some pyran carboxylates is DNA gyrase , a type II topoisomerase in bacteria that is essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.

// Nodes PyranCarboxylate [label="Pyran Carboxylate\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNAGyrase [label="DNA Gyrase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RelaxedDNA [label="Relaxed DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; SupercoiledDNA [label="Supercoiled DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Replication [label="DNA Replication &\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PyranCarboxylate -> DNAGyrase [label="Inhibits"]; DNAGyrase -> RelaxedDNA [label="Acts on"]; RelaxedDNA -> SupercoiledDNA [label="Negative Supercoiling", style=dashed, arrowhead=none]; DNAGyrase -> SupercoiledDNA [style=invis]; SupercoiledDNA -> Replication [label="Essential for"]; } dot Caption: Inhibition of DNA gyrase by pyran carboxylates.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of various pyran carboxylate derivatives against different bacterial strains are presented below.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Spiro-4H-pyran DerivativesCompound 4lStreptococcus pneumoniae125[cite: ]
Spiro-4H-pyran DerivativesCompound 4lEscherichia coli125[cite: ]
4H-Pyran DerivativesCompound 4gStaphylococcus aureus-[cite: ]
4H-Pyran DerivativesCompound 4jStaphylococcus epidermidis-[cite: ]
Spiro-4H-pyran DerivativesCompound 5dStaphylococcus aureus (clinical isolate)32[cite: ]
Spiro-4H-pyran DerivativesCompound 5dStreptococcus pyogenes (clinical isolate)64[cite: ]

Other Therapeutic Applications

Beyond their anticancer and antimicrobial effects, pyran carboxylates have demonstrated potential in other therapeutic areas.

Antithrombotic Activity

Marine-derived pyran-isoindolone derivatives have been shown to possess significant fibrinolytic activity, suggesting their potential as antithrombotic agents.[1][2][3] These compounds can enhance the activity of urokinase, a key enzyme in the breakdown of blood clots.

Antioxidant Activity

Several 4H-pyran derivatives have exhibited potent antioxidant properties, as demonstrated by their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. [cite: ] This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

Quantitative Data: Antithrombotic and Antioxidant Activities
Compound ClassSpecific DerivativeActivityAssayEC50/IC50 (µM)Reference
Pyran-isoindolone DerivativesF1FibrinolyticUrokinase activity enhancement59.7[1][2]
Pyran-isoindolone DerivativesF6FibrinolyticUrokinase activity enhancement42.3[1][2]
4H-Pyran Derivatives4jAntioxidantDPPH radical scavenging194.1[cite: ]
4H-Pyran Derivatives4gAntioxidantDPPH radical scavenging329.0[cite: ]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrano[3,2-c]quinoline-3-carboxylates

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="4-hydroxy-2-oxo-1,2-dihydroquinoline (1a-h)\n+\nEthyl (E)-2-cyano-3-(furan-2-yl)acrylate (2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Ethanol/K2CO3\nMicrowave Irradiation", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Filtration and Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Pyrano[3,2-c]quinoline-3-carboxylate\nDerivatives (3a-h)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Purification; Purification -> Product; } dot Caption: General workflow for the synthesis of pyrano[3,2-c]quinoline-3-carboxylates.

Method: A mixture of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (1a–h) and ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (2) is prepared in ethanol with potassium carbonate (K2CO3) as a catalyst. The reaction is carried out under microwave irradiation for a specified time. After completion of the reaction (monitored by TLC), the solid product is filtered, washed with ethanol, and purified by recrystallization to yield the desired pyrano[3,2-c]quinoline-3-carboxylate derivatives (3a–h).

MTT Assay for Cytotoxicity

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellSeeding [label="Seed cancer cells in a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundTreatment [label="Treat cells with pyran carboxylate derivatives\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation1 [label="Incubate for 24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTTAddition [label="Add MTT solution to each well", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate for 2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Add solubilization buffer (e.g., DMSO)\nto dissolve formazan crystals", fillcolor="#FBBC05", fontcolor="#202124"]; Absorbance [label="Measure absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate cell viability and IC50 values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CellSeeding; CellSeeding -> CompoundTreatment; CompoundTreatment -> Incubation1; Incubation1 -> MTTAddition; MTTAddition -> Incubation2; Incubation2 -> Solubilization; Solubilization -> Absorbance; Absorbance -> Analysis; } dot Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyran carboxylate derivatives and incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Topoisomerase II Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.

Protocol:

  • Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase II enzyme, and assay buffer is prepared.

  • Inhibitor Addition: The pyran carboxylate derivative is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for 30-60 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA is separated on an agarose gel.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

CDK2 Kinase Assay

Principle: This assay measures the phosphorylation of a substrate by CDK2 in the presence and absence of an inhibitor.

Protocol:

  • Reaction Setup: A reaction mixture containing recombinant CDK2/cyclin A or E, a substrate (e.g., histone H1), and kinase buffer is prepared.

  • Inhibitor Addition: The pyran carboxylate derivative is added at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP (often radiolabeled with ³²P).

  • Incubation: The reaction is incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of ³²P using a scintillation counter or by using a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: The percentage of CDK2 inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Directions

Pyran carboxylates represent a highly promising class of compounds with a diverse range of therapeutic applications. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential in treating thrombotic and oxidative stress-related diseases, underscores their importance in drug discovery. The structure-activity relationship studies, which reveal the impact of different substituents on biological activity, provide a valuable roadmap for the rational design of more potent and selective derivatives.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of their mechanisms of action and the identification of novel molecular targets will open new avenues for therapeutic intervention. The continued exploration of the vast chemical space of pyran carboxylates holds significant promise for the development of next-generation therapies for a multitude of human diseases.

References

The 4-Oxotetrahydropyran Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis, Properties, and Application of a Privileged Heterocycle

The 4-oxotetrahydropyran ring system, a six-membered heterocyclic ketone, has emerged from a laboratory curiosity to a pivotal building block in the landscape of modern medicinal chemistry and drug development.[1][2] Its prevalence in numerous natural products and its role as a versatile synthetic intermediate have cemented its status as a privileged scaffold. The incorporation of the tetrahydropyran (THP) motif into drug candidates is a well-established strategy to enhance desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, when compared to carbocyclic analogues.[2] This guide provides a comprehensive review of the literature, focusing on the synthesis, reactivity, and application of 4-oxotetrahydropyran structures for researchers, scientists, and drug development professionals.

Synthetic Strategies for the 4-Oxotetrahydropyran Core

The efficient and scalable synthesis of the 4-oxotetrahydropyran core is paramount for its widespread use. Various methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Intramolecular Cyclization Methods

Intramolecular cyclizations are among the most powerful strategies for constructing the tetrahydropyran ring. The oxa-Michael reaction, an intramolecular conjugate addition, is a key method for forming the C-O bond and closing the ring.

A notable strategy involves a [3+2+1] synthetic approach featuring a [3+2]-cycloaddition of α,β-unsaturated nitrile oxides and alkenes, followed by an oxa-Michael cyclization in a 6-endo-trig fashion to yield substituted tetrahydropyran-4-ones.[3] This method was successfully applied in the total synthesis of (±)-diospongin A.[3]

Prins Cyclization

The Prins cyclization, an acid-catalyzed reaction between an alkene and an aldehyde, is extensively used to synthesize substituted tetrahydropyrans.[4] By using homoallylic alcohols, the reaction can be directed to form 4-hydroxytetrahydropyran derivatives, which can then be oxidized to the target 4-oxo compounds. Various Lewis acids, such as FeCl₃ and TiCl₄, have been employed to catalyze this transformation, often with high stereoselectivity.[4] The strategic choice of catalyst and substrates allows for the construction of highly substituted tetrahydropyran rings with excellent control over the resulting stereochemistry.[4]

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. The synthesis of functionalized 4H-pyrans, which are precursors to the saturated 4-oxotetrahydropyran system, is often achieved through a three-component reaction involving an aldehyde, malononitrile, and an active methylene compound.[5] These reactions are valued for their high yields, short reaction times, and simple work-up procedures.[5]

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data from the literature for key synthetic reactions and biological activities of 4-oxotetrahydropyran derivatives.

Table 1: Comparison of Synthetic Methodologies for Tetrahydropyran-4-one Derivatives

Synthetic MethodKey ReagentsCatalyst/ConditionsProduct TypeYield (%)Reference
Oxa-Michael Cyclizationα,β-unsaturated nitrile oxides, alkenes6-endo-trig cyclizationSubstituted tetrahydropyran-4-ones20.2 (overall)[3]
Prins CyclizationHomoallylic alcohols, aldehydesFeCl₃ (Lewis Acid)4-hydroxy-substituted THPsHigh[4]
Microwave-Assisted PrinsHomoallylic alcohol, aldehydeBiCl₃4-chloro-cis-2,6-disubstituted tetrahydropyranHigh[4]
CondensationAcetone, formaldehyde (1:4 ratio)K₂CO₃3,5-dimethyleneoxytetrahydropyran-4-one67.4[6]
Multicomponent ReactionAldehydes, malononitrile, active methylene compoundsN-methylmorpholine (NMM)4H-Pyran derivativesHigh[5]

Table 2: Biological Activity of 4H-Pyran and Dihydropyranopyran Derivatives

Compound Class/DerivativeBiological Target/AssayCell Line/OrganismActivity MetricValue (µM)Reference
4H-Pyran (4d)CytotoxicityHCT-116IC₅₀75.1[7]
4H-Pyran (4k)CytotoxicityHCT-116IC₅₀85.88[7]
4H-Pyran (4g)DPPH Radical Scavenging-IC₅₀329[7]
4H-Pyran (4j)DPPH Radical Scavenging-IC₅₀194.1[7]
Dihydropyranopyran (4g)Anti-proliferativeSW-480IC₅₀34.6[8]
Dihydropyranopyran (4i)Anti-proliferativeSW-480IC₅₀35.9[8]
Dihydropyranopyran (4j)Anti-proliferativeMCF-7IC₅₀26.6[8]
Dihydropyranopyran (4i)Anti-proliferativeMCF-7IC₅₀34.2[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic work. The following are representative protocols for the synthesis of 4-oxotetrahydropyran and its derivatives.

Protocol 1: One-Pot Synthesis of 4H-Pyran Derivatives[5]

This procedure describes a three-component reaction for synthesizing 4H-pyran derivatives.

  • Reaction Setup: To a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., dimedone) (1 mmol) in ethanol (10 mL), add N-methylmorpholine (NMM) as a catalyst.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the precipitate formed is filtered, washed with water, and dried. The crude product can be recrystallized from ethanol to afford the pure 4H-pyran derivative.

Protocol 2: Synthesis of Dihydropyranopyran Derivatives[8]

This protocol details the synthesis of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives.

  • Reaction Setup: A mixture of 4-hydroxy-6-methyl-2-pyrone (1 mmol), a corresponding benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate is prepared in a mixture of water and ethanol.

  • Reaction Execution: The reaction mixture is refluxed for 24 hours.

  • Work-up and Purification: After cooling, the solid product is collected. The final pure products are obtained after washing with a suitable solvent or by purification using TLC.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex chemical and biological processes. The following sections provide DOT script-generated diagrams for key workflows and the role of the 4-oxotetrahydropyran scaffold in a biological context.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel 4-oxotetrahydropyran derivatives in a drug discovery context.

G cluster_0 Synthesis Stage cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Starting Materials (Aldehyde, Active Methylene, Cyclic Ketone) B One-Pot Multicomponent Reaction (MCR) A->B C Crude 4-Oxo-THP Derivative B->C D Purification (Recrystallization/Chromatography) C->D E Structural Analysis (NMR, IR, MS) D->E F In vitro Screening (e.g., Kinase Assays, Antiproliferative Assays) E->F G Data Analysis (IC50/EC50 Determination) F->G H Lead Compound Identification G->H I Structure-Activity Relationship (SAR) Optimization H->I SAR Studies G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction TF Transcription Factors Kinase_Cascade->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Inhibitor 4-Oxo-THP-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

References

An In-depth Technical Guide on the Pyran Derivative: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pyran derivative 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound of significant interest due to its diverse biological activities. Initially identified as a product of the Maillard reaction, DDMP is also found in various natural sources and food products.[1][2] This document details its chemical properties, synthesis protocols, and biological functions, with a focus on its antioxidant, anti-inflammatory, and antidiabetic potential. The information presented is intended to support further research and development of DDMP as a potential therapeutic agent.

Chemical and Physical Properties

DDMP, with the molecular formula C6H8O4, is a pyranone derivative. Its structure, featuring hydroxyl groups at positions 3 and 5, is key to its chemical reactivity and biological activity.[1][3]

Table 1: Physicochemical Properties of DDMP

PropertyValueSource
IUPAC Name 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-oneNIST
Synonyms DDMP, 3-Hydroxy-2,3-dihydromaltolNIST
CAS Number 28564-83-2NIST
Molecular Formula C6H8O4NIST
Molecular Weight 144.1253 g/mol NIST
Boiling Point 281.00 to 282.00 °C @ 760.00 mm Hg (estimated)The Good Scents Company
logP (o/w) -0.731 (estimated)The Good Scents Company
Solubility Soluble in water and alcoholThe Good Scents Company

Experimental Protocols

Synthesis of DDMP

DDMP can be synthesized through multiple routes, with the most common methods starting from D-glucose or maltol.[4][5]

3.1.1. Synthesis from D-Glucose

This method involves the reaction of D-glucose with an amine (e.g., pyrrolidine or piperidine) followed by treatment with an acid.[4]

  • Materials: D-glucose, pyrrolidine, absolute ethanol, acetic acid.

  • Procedure:

    • Dissolve D-glucose (0.2 mol) and pyrrolidine (0.4 mol) in absolute ethanol (250 mL) in a three-necked round-bottom flask.

    • Stir the mixture at 60°C for 4 hours until the solution becomes clear.

    • Dissolve acetic acid (0.4 mol) in 50 mL of absolute ethanol and add it dropwise to the reaction mixture.

    • Increase the temperature to 75°C and continue the reaction for 40 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure to obtain a viscous Maillard reaction product.

    • Purify the crude product using silica gel column chromatography.

Table 2: Quantitative Data for DDMP Synthesis from D-Glucose

ParameterValue
Starting Material D-glucose
Yield 16.5%
Purity >98% (confirmed by NMR and GC-MS)

3.1.2. Synthesis from Maltol

A newer method utilizes maltol as the starting material, offering an alternative synthesis pathway.[5] While the specifics of the reaction conditions are detailed in the cited literature, this method has been shown to produce DDMP with high purity.[4][5]

Clinical Study Protocol: DDMP-Containing Beverage and Skin Moisture

A randomized, double-blind, placebo-controlled, parallel study was conducted to evaluate the effect of a DDMP-containing beverage on skin moisture.[6]

  • Participants: 220 healthy Japanese individuals with dry skin.[6]

  • Intervention: Participants were randomly assigned to receive either a beverage containing DDMP or a placebo beverage daily for 12 weeks.[6]

  • Primary Outcome: Stratum corneum water content.[6]

  • Secondary Outcomes: Transdermal water loss, number of blemishes and wrinkles, and blood antioxidant markers.[6]

  • Results: The group consuming the DDMP-containing beverage showed a significant increase in stratum corneum water content at 4 and 8 weeks compared to the placebo group.[6]

Biological Activity and Signaling Pathways

DDMP exhibits a range of biological activities, with its antioxidant properties being the most well-documented.[1][2]

Antioxidant Activity

The antioxidant capacity of DDMP is attributed to its ability to scavenge free radicals, a property largely influenced by the hydroxyl group at the olefin position.[3][4] The unstable enol structure is a key factor in its antioxidant activity.[3][4]

Antioxidant_Mechanism DDMP DDMP Neutralization ROS Neutralization DDMP->Neutralization Scavenges ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Oxidative Stress) ROS->Cellular_Damage Causes Protection Cellular Protection Neutralization->ROS Reduces Neutralization->Protection Leads to

Antioxidant Mechanism of DDMP
DNA Damage and Mutagenicity

The primary molecular target of DDMP is DNA.[1] It has been shown to induce DNA strand breaks in a dose- and time-dependent manner.[7] This activity is mediated by the generation of active oxygen species, particularly hydroxyl radicals.[7] The presence of Fe(III) ions enhances this DNA-damaging effect.[7]

DNA_Damage_Pathway cluster_DDMP_Activation DDMP Activation cluster_Cellular_Effects Cellular Effects DDMP DDMP Active_Oxygen Generation of Active Oxygen Species (e.g., •OH) DDMP->Active_Oxygen Fe_III Fe(III) ion Fe_III->Active_Oxygen Enhances DNA Cellular DNA Active_Oxygen->DNA Attacks DNA_Damage DNA Strand Breaks DNA->DNA_Damage Mutagenesis Mutagenesis DNA_Damage->Mutagenesis

DDMP-Induced DNA Damage Pathway
Anti-inflammatory and Antidiabetic Potential

DDMP has been reported to possess anti-inflammatory and antidiabetic properties, although the underlying mechanisms are not yet fully elucidated.[1][2] Its antioxidant activity likely contributes to these effects by mitigating oxidative stress, a key factor in both inflammation and the pathogenesis of diabetes. Further research is needed to identify the specific signaling pathways modulated by DDMP in these contexts.

Biological_Effects_Workflow DDMP DDMP Antioxidant Antioxidant Activity (ROS Scavenging) DDMP->Antioxidant Anti_inflammatory Anti-inflammatory Effects Antioxidant->Anti_inflammatory Contributes to Antidiabetic Antidiabetic Effects Antioxidant->Antidiabetic Contributes to

References

Methodological & Application

Synthesis of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is adapted from a known procedure for the corresponding ethyl ester, offering a reliable pathway for researchers in drug discovery and development.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its structural motif is present in a range of biologically active molecules, making its efficient synthesis a topic of significant interest. The protocol detailed herein is based on a two-step, one-pot reaction sequence involving a Michael addition followed by a Dieckmann condensation. This method is advantageous due to its straightforward procedure, mild reaction conditions, and relatively high yield.

Synthesis Pathway

The synthesis proceeds in two main steps:

  • Michael Addition: Methyl 3-hydroxypropanoate reacts with methyl acrylate in the presence of a base to form the intermediate dimethyl 4-oxa-1,7-heptanedioate.

  • Dieckmann Condensation: The intermediate diester undergoes an intramolecular cyclization facilitated by a strong base at low temperatures to yield the target compound, this compound.

Experimental Protocol

This protocol is adapted from the synthesis of the corresponding ethyl ester and is expected to provide the desired methyl ester.[1]

Materials:

  • Methyl 3-hydroxypropanoate

  • Methyl acrylate

  • Sodium methoxide (NaOMe)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Chromatography column

Procedure:

Step 1: Synthesis of Dimethyl 4-oxa-1,7-heptanedioate (Michael Addition)

  • To a solution of methyl 3-hydroxypropanoate (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of a base such as sodium methoxide (e.g., 0.1 eq).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

  • Slowly add methyl acrylate (1.1 eq) to the reaction mixture.

  • Stir the reaction at this temperature for several hours (e.g., 4-6 hours) until the reaction is complete (monitor by TLC or GC-MS).

  • The resulting intermediate, dimethyl 4-oxa-1,7-heptanedioate, is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Dieckmann Condensation)

  • Cool the reaction mixture containing the intermediate diester to a low temperature (e.g., 0 to -10 °C).

  • Prepare a solution of a strong base, such as sodium methoxide (1.1 eq), in the same anhydrous solvent.

  • Add the base solution dropwise to the cooled reaction mixture under an inert atmosphere.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours) and then gradually warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1M HCl solution until the mixture is acidic (pH ~5-6).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the analogous ethyl ester, which can be considered as a reference for the synthesis of the methyl ester.[1]

ParameterValue
Starting Material 1 Ethyl 3-hydroxypropanoate
Starting Material 2 Ethyl acrylate
Product Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Reaction Type Michael Addition followed by Dieckmann Condensation
Overall Yield Relatively high (as stated in the patent)
Purity of Intermediate High enough to be used without purification

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Pathway cluster_reactants Starting Materials Methyl_3_hydroxypropanoate Methyl 3-hydroxypropanoate Michael_Addition Michael Addition (+ NaOMe, cat.) Methyl_3_hydroxypropanoate->Michael_Addition Methyl_acrylate Methyl Acrylate Methyl_acrylate->Michael_Addition Intermediate Dimethyl 4-oxa-1,7-heptanedioate Michael_Addition->Intermediate Dieckmann_Condensation Dieckmann Condensation (+ NaOMe, low temp.) Intermediate->Dieckmann_Condensation Product This compound Dieckmann_Condensation->Product

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow Start Start Step1 Step 1: Michael Addition - Mix Methyl 3-hydroxypropanoate & NaOMe - Add Methyl Acrylate - Heat and Stir Start->Step1 Step2 Step 2: Dieckmann Condensation - Cool reaction mixture - Add NaOMe solution - Stir and warm to RT Step1->Step2 Workup Aqueous Workup - Quench with HCl - Wash with NaHCO₃ and brine Step2->Workup Purification Purification - Dry with MgSO₄ - Concentrate - Column Chromatography Workup->Purification End Final Product Purification->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Pyrans via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Dieckmann condensation is a robust and reliable synthetic methodology for the intramolecular cyclization of diesters to form cyclic β-keto esters. This base-catalyzed reaction is particularly effective for the synthesis of 5- and 6-membered ring systems. While extensively utilized for the preparation of carbocyclic and various heterocyclic scaffolds, its application to the synthesis of pyran derivatives is also of significant interest in medicinal chemistry and drug development due to the prevalence of the pyran motif in a wide array of biologically active compounds. These application notes provide a detailed protocol for the synthesis of tetrahydropyran-4-one derivatives via the Dieckmann condensation of an appropriate oxygen-containing diester.

Introduction

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a cornerstone of synthetic organic chemistry for the formation of cyclic structures.[1] The reaction proceeds through the formation of an enolate at the α-carbon of one ester group, which then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group.[2] Subsequent elimination of an alkoxide group yields the desired cyclic β-keto ester.[2] The formation of sterically stable five- and six-membered rings is highly favored in this reaction.[3] This protocol details the synthesis of a substituted tetrahydropyran-4-one, a key intermediate for the synthesis of more complex pyran-containing molecules.

Reaction Principle

The synthesis of a tetrahydropyran-4-one derivative via Dieckmann condensation starts with a 1,7-diester containing an oxygen atom in the carbon chain, such as diethyl 4-oxa-heptanedioate. The reaction is typically carried out using a strong base like sodium ethoxide or sodium hydride in an aprotic solvent such as toluene or tetrahydrofuran (THF).[2][4] The base abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion to form a six-membered ring. The subsequent elimination of an ethoxide ion leads to the formation of the cyclic β-keto ester, ethyl 4-oxotetrahydropyran-3-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxotetrahydropyran-3-carboxylate

This protocol describes the synthesis of ethyl 4-oxotetrahydropyran-3-carboxylate from diethyl 4-oxa-heptanedioate.

Materials:

  • Diethyl 4-oxa-heptanedioate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Dry Methanol

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet, add a solution of diethyl 4-oxa-heptanedioate (1.0 eq) in anhydrous toluene or THF.

  • Addition of Base: Under an inert atmosphere, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Alternatively, sodium ethoxide (1.2 eq) can be used.

  • Reaction: The resulting mixture is stirred at room temperature for 30 minutes and then heated to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by the dropwise addition of dry methanol to destroy any excess sodium hydride. Following this, slowly add 1 M HCl with vigorous stirring until the mixture is acidic (pH ~5-6).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether.[2]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired ethyl 4-oxotetrahydropyran-3-carboxylate.

Data Presentation

The Dieckmann condensation is a versatile reaction for the synthesis of various cyclic β-keto esters. The yields can vary depending on the substrate and reaction conditions. Below is a table summarizing the yields of analogous heterocyclic ketones prepared via the Dieckmann condensation.

Starting DiesterProductBaseSolventYieldReference
Diethyl 3,3'-thiodipropionateEthyl 4-oxothiane-3-carboxylateNaHToluene~75%[2]
Diethyl adipateEthyl 2-oxocyclopentanecarboxylateNaOEtEthanolHigh
Diethyl pimelateEthyl 2-oxocyclohexanecarboxylateNaOEtEthanolHigh

Mandatory Visualization

Reaction Mechanism: Dieckmann Condensation for Pyranone Synthesis

Dieckmann_Mechanism start Diethyl 4-oxa-heptanedioate enolate Enolate Intermediate start->enolate Deprotonation cyclized Cyclized Intermediate enolate->cyclized Intramolecular Nucleophilic Attack product Ethyl 4-oxotetrahydropyran-3-carboxylate cyclized->product Elimination of Ethoxide base Base (NaH or NaOEt) base->start acid Acidic Work-up (H3O+) acid->cyclized

Caption: Mechanism of Dieckmann condensation for pyranone synthesis.

Experimental Workflow: Dieckmann Condensation

Experimental_Workflow setup 1. Reaction Setup (Diester in Anhydrous Solvent) add_base 2. Addition of Base (NaH or NaOEt) setup->add_base reflux 3. Reaction (Reflux for 12-24h) add_base->reflux quench 4. Quenching (Methanol, then HCl) reflux->quench extract 5. Extraction (DCM or Et2O) quench->extract wash 6. Washing (NaHCO3, Brine) extract->wash dry 7. Drying and Concentration (MgSO4, Rotary Evaporator) wash->dry purify 8. Purification (Column Chromatography) dry->purify product Final Product: Ethyl 4-oxotetrahydropyran-3-carboxylate purify->product

Caption: Experimental workflow for Dieckmann condensation.

References

Application Notes and Protocols: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its ethyl ester analog are valuable intermediates in the synthesis of complex pharmaceutical compounds. Their inherent structural features, including a ketone, a β-keto ester, and a tetrahydropyran ring, make them versatile building blocks for the construction of various heterocyclic systems. A prime application of this intermediate is in the synthesis of the blockbuster anticoagulant drug, Apixaban. This document provides detailed application notes and experimental protocols for the use of this compound and its ethyl ester in the synthesis of a key pyrazolopyridine intermediate for Apixaban.

Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate via Dieckmann Condensation

The precursor, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, is typically synthesized via an intramolecular Dieckmann condensation of a diester.[1][2][3] A patented method describes the reaction of ethyl hydroxypropanoate and ethyl acrylate under basic conditions to form 4-oxa-1,7-diethyl pimelate, which is then subjected to Dieckmann condensation at low temperatures with a strong base to yield the desired product.[4] This "one-pot" method is reported to be high-yielding and avoids complex purification steps.[4]

Application in the Synthesis of a Key Apixaban Intermediate

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate serves as a crucial starting material for the synthesis of the pyrazolopyridine core of Apixaban. The following protocol outlines the reaction of this intermediate with a substituted hydrazine to form the bicyclic pyrazole system.

Experimental Protocol: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

This protocol describes the condensation reaction between ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and (4-methoxyphenyl)hydrazine hydrochloride.

Materials:

  • Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1 equivalent) in ethanol, add (4-methoxyphenyl)hydrazine hydrochloride (1.05 equivalents).

  • Heat the reaction mixture to approximately 70°C and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate to obtain the solid ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Quantitative Data
ParameterValueReference
Molar Yield76%[5]
Purity (by HPLC)>99%[6]

Subsequent Transformations to Apixaban

The resulting pyrazolopyridine intermediate can be further elaborated to Apixaban through a series of reactions including:

  • Reaction with 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: This step involves a base-catalyzed reaction to introduce the nitrophenyl-dihydropyridinone moiety.[6][7]

  • Reduction of the nitro group: The nitro group is reduced to an amine, for example, using catalytic hydrogenation.

  • Cyclization with 5-chlorovaleroyl chloride: This forms the piperidinone ring.[6]

  • Amidation: The final step involves the conversion of the ethyl ester to the primary amide of Apixaban, often using ammonia.[8][9]

Visualizations

Logical Flow of Apixaban Intermediate Synthesis

cluster_0 Synthesis of Pyrazolopyridine Core A Ethyl 4-oxotetrahydro- 2H-pyran-3-carboxylate C Condensation Reaction (Ethanol, ~70°C) A->C B (4-methoxyphenyl)hydrazine hydrochloride B->C D Ethyl 1-(4-methoxyphenyl)-7-oxo- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C->D

Caption: Synthesis of the key pyrazolopyridine intermediate for Apixaban.

Experimental Workflow for Pyrazolopyridine Synthesis

cluster_workflow Experimental Workflow arrow arrow start Start reactants 1. Mix Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate and (4-methoxyphenyl)hydrazine HCl in Ethanol start->reactants heat 2. Heat to ~70°C for 2-3 hours reactants->heat monitor 3. Monitor reaction by TLC/HPLC heat->monitor concentrate1 4. Concentrate under reduced pressure monitor->concentrate1 extract 5. Add water and extract with Dichloromethane concentrate1->extract dry 6. Dry organic phase over Na2SO4 extract->dry concentrate2 7. Concentrate to yield crude product dry->concentrate2 purify 8. Recrystallize from Ethyl Acetate concentrate2->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols: Reactions of the Ketone Group in Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key chemical reactions involving the ketone functionality of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple functional groups that can be selectively manipulated. The protocols provided herein are based on established chemical principles and examples from the scientific literature, offering a guide for the synthesis of diverse derivatives.

Reduction of the Ketone Group

The reduction of the 4-oxo group to a hydroxyl group is a fundamental transformation, leading to the formation of cis- and trans-diastereomers of methyl 4-hydroxytetrahydro-2H-pyran-3-carboxylate. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent and reaction conditions.

Diastereoselective Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes.[1] Its reaction with this compound typically yields a mixture of diastereomers.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to separate the diastereomers.

Quantitative Data:

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
NaBH₄MeOH0 to rt18.4 : 81.696.0
Further research needed to fill other conditions

cis/trans ratio obtained from a patent for a similar derivative, which may be indicative for the target molecule.[2]

Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative method for the reduction of the ketone. The choice of catalyst and reaction conditions can influence the diastereoselectivity. Raney Nickel is a commonly used catalyst for such transformations.[3]

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol).

  • Add the Raney Nickel catalyst (typically 5-10% by weight).

  • Seal the vessel and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.

  • Once the reaction is complete, carefully filter the catalyst.

  • Remove the solvent under reduced pressure to yield the product.

Quantitative Data:

CatalystSolventPressure (psi)Temperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
Raney NickelMeOH5025Data not availableData not available
Further research needed to collect specific data

Reductive Amination

Reductive amination is a powerful method to introduce an amino group at the C4 position, a crucial step in the synthesis of many biologically active compounds. This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this one-pot reaction as it selectively reduces the iminium ion in the presence of the ketone.[4]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent like methanol or dichloromethane.

  • Add a catalytic amount of acetic acid to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.0-1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Quantitative Data:

AmineReducing AgentSolventTemperature (°C)Yield (%)
BenzylamineNaBH₃CNMeOHrtData not available
Ammonium AcetateNaBH₃CNMeOHrtData not available
Further research needed to collect specific data

Knoevenagel Condensation

The Knoevenagel condensation allows for the formation of a new carbon-carbon double bond at the C4 position by reacting the ketone with an active methylene compound, typically catalyzed by a weak base like piperidine or an ammonium salt.[5]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 eq) in a suitable solvent (e.g., ethanol, benzene), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Reflux the reaction mixture, and if necessary, use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with dilute acid, then with brine, and dry over Na₂SO₄.

  • Concentrate and purify the product by column chromatography or recrystallization.

Quantitative Data:

Active Methylene CompoundCatalystSolventTemperature (°C)Yield (%)
MalononitrilePiperidineEthanolRefluxData not available
Ethyl CyanoacetatePiperidineTolueneRefluxData not available
Further research needed to collect specific data

Wittig Reaction

The Wittig reaction is a versatile method for converting the ketone into an exocyclic alkene. This reaction involves a phosphonium ylide, which can be stabilized or non-stabilized, influencing the stereochemistry of the resulting double bond.[6]

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen), suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in dry THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.

  • Wittig Reaction: To the prepared ylide solution at 0 °C, add a solution of this compound (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography to separate the product from triphenylphosphine oxide.

Quantitative Data:

Phosphonium YlideBaseSolventTemperature (°C)Yield (%)
Methylenetriphenylphosphoranen-BuLiTHF0 to rtData not available
(Carbethoxymethylene)triphenylphosphoraneNaHTHFrtData not available
Further research needed to collect specific data

Enamine Formation

The reaction of the ketone with a secondary amine in the presence of an acid catalyst leads to the formation of an enamine, which is a versatile intermediate for C-C bond formation at the α-position.[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), a secondary amine (e.g., morpholine, pyrrolidine, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent like toluene.

  • Reflux the mixture and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude enamine can often be used in the next step without further purification. If necessary, purify by distillation under reduced pressure.

Quantitative Data:

Secondary AmineCatalystSolventTemperature (°C)Yield (%)
Morpholinep-TsOHTolueneRefluxData not available
Pyrrolidinep-TsOHTolueneRefluxData not available
Further research needed to collect specific data

Visualizations

experimental_workflow start Start: Methyl 4-oxotetrahydro- 2H-pyran-3-carboxylate reaction Reaction: - Reagents - Solvent - Catalyst - Temperature - Time start->reaction 1 workup Workup: - Quenching - Extraction - Washing - Drying reaction->workup 2 purification Purification: - Column Chromatography - Recrystallization - Distillation workup->purification 3 product Final Product purification->product 4

Caption: A generalized experimental workflow for reactions involving this compound.

reaction_pathways start Methyl 4-oxotetrahydro- 2H-pyran-3-carboxylate reduction Reduction (e.g., NaBH4, H2/Catalyst) start->reduction red_am Reductive Amination (e.g., R2NH, NaBH3CN) start->red_am knoevenagel Knoevenagel Condensation (e.g., CH2(CN)2, Piperidine) start->knoevenagel wittig Wittig Reaction (e.g., Ph3P=CH2) start->wittig enamine Enamine Formation (e.g., Morpholine, p-TsOH) start->enamine alcohol 4-Hydroxy derivative (cis/trans mixture) reduction->alcohol amine 4-Amino derivative red_am->amine alkene_k 4-Alkylidene derivative (C=C(CN)2) knoevenagel->alkene_k alkene_w 4-Alkylidene derivative (C=CH2) wittig->alkene_w enamine_prod Enamine intermediate enamine->enamine_prod

Caption: Key reaction pathways originating from the ketone group of the title compound.

decision_tree start Desired Functional Group at C4 Position? q_oh Hydroxyl (-OH)? start->q_oh q_nhr Amine (-NHR)? start->q_nhr q_c_double_bond Exocyclic C=C? start->q_c_double_bond sub_q_stereo Stereocontrol needed? q_oh->sub_q_stereo reductive_amination Perform Reductive Amination q_nhr->reductive_amination sub_q_ylide Type of Alkene? q_c_double_bond->sub_q_ylide select_reducing_agent Select appropriate reducing agent and conditions (e.g., bulky hydride for stereoselectivity) sub_q_stereo->select_reducing_agent Yes sub_q_stereo->select_reducing_agent No (for mixture) knoevenagel Use Knoevenagel Condensation for electron-withdrawing groups sub_q_ylide->knoevenagel C=C(X)Y wittig Use Wittig Reaction for simple alkylidenes sub_q_ylide->wittig C=CR2

Caption: Decision tree for selecting a reaction based on the desired C4 functional group.

References

Application Notes and Protocols for the Derivatization of Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its favorable physicochemical properties and its presence in a vast array of biologically active molecules.[1][2][3] The ability to selectively functionalize the THP ring is crucial for the synthesis of novel chemical entities with tailored pharmacological profiles. These application notes provide an overview of key methods for the derivatization of tetrahydropyran rings, complete with detailed protocols and comparative data to guide synthetic strategy.

Nucleophilic Substitution at the C4-Position

Nucleophilic substitution is a fundamental strategy for introducing diverse functional groups onto a pre-formed tetrahydropyran ring, particularly at the C4 position of 4-halotetrahydropyrans. The reactivity of the leaving group is a critical factor, following the general trend of I > Br > Cl > F.[4] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and temperature.[5][6]

Comparative Reactivity of 4-Halotetrahydropyrans
HalogenLeaving Group AbilityGeneral ReactivityPreferred Mechanism
IodineExcellentHighSN1 or SN2
BromineGoodGoodSN1 or SN2
ChlorineModerateModerate (requires forcing conditions)SN2 favored
FluorinePoorGenerally unreactive-

General Experimental Workflow for Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 4-halotetrahydropyran and nucleophile in solvent reagents Add base (if required) at appropriate temperature start->reagents stir Stir reaction mixture reagents->stir monitor Monitor progress by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layers extract->wash dry Dry over anhydrous sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for nucleophilic substitution on 4-halotetrahydropyrans.

Protocol: Synthesis of 4-Azidotetrahydropyran

This protocol describes the synthesis of 4-azidotetrahydropyran from 4-bromotetrahydropyran via an SN2 reaction.

Materials:

  • 4-bromotetrahydropyran

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-bromotetrahydropyran (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-azidotetrahydropyran.[4]

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical method for the derivatization of tetrahydropyrans, avoiding the need for pre-functionalized starting materials.[7] Palladium-catalyzed reactions have shown particular promise for the stereoselective introduction of aryl groups at the γ-methylene position.[7]

Palladium-Catalyzed γ-Methylene C-H Arylation

This method enables the stereoselective introduction of an aryl group at the C3 position of an N-substituted 2-aminotetrahydropyran.

C_H_Functionalization cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_conditions Conditions amine Aminotetrahydropyran (1) catalyst Pd(OAc)2 amine->catalyst aryl_iodide Aryl Iodide (ArI) aryl_iodide->catalyst product γ-Arylated Aminotetrahydropyran catalyst->product C-H Activation & Arylation tdg Transient Directing Group tdg->catalyst ligand Ligand ligand->catalyst oxidant AgTFA (Oxidant) oxidant->catalyst solvent HFIP, H2O solvent->catalyst temp 120 °C temp->catalyst

Caption: Key components of the Pd-catalyzed γ-C-H arylation of aminotetrahydropyran.

Protocol: γ-C–H Arylation of N-Boc-2-aminomethyltetrahydropyran

Materials:

  • N-Boc-2-aminomethyltetrahydropyran (1.0 eq)

  • Aryl iodide (2.0 eq)

  • Pd(OAc)2 (10 mol %)

  • Transient Directing Group (e.g., 2-hydroxy-4,6-dimethylbenzaldehyde, 40 mol %)

  • Ligand (e.g., 3-(trifluoromethyl)pyridin-2(1H)-one, 50 mol %)

  • Silver trifluoroacetate (AgTFA) (2.0 eq)

  • Hexafluoroisopropanol (HFIP)

  • Water (10 eq)

Procedure:

  • In a sealed vial, combine N-Boc-2-aminomethyltetrahydropyran, aryl iodide, Pd(OAc)2, the transient directing group, the ligand, and AgTFA.

  • Add HFIP and water to the vial.

  • Seal the vial and heat the reaction mixture to 120 °C for 48 hours.[7]

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the γ-arylated product.[7]

Representative Yields for γ-C–H Arylation
Aryl Iodide SubstituentYield (%)
4-OMe75
4-CF368
3-Cl72
2-Me65

Ring-Forming Methods for Derivatization

Several synthetic strategies construct the tetrahydropyran ring in a manner that simultaneously installs desired functional groups. These methods are particularly powerful for accessing complex and highly substituted THP derivatives with excellent stereocontrol.

Organocatalytic Cascade Reactions

A one-pot Michael/Henry/ketalization sequence can generate highly functionalized tetrahydropyrans with multiple contiguous stereocenters.[8][9] This approach offers high diastereo- and enantioselectivity.

Cascade_Reaction cluster_reactants Starting Materials cluster_sequence Reaction Sequence dione Acetylacetone or β-Keto Ester michael Michael Addition dione->michael nitrostyrene β-Nitrostyrene nitrostyrene->michael aldehyde Alkynyl Aldehyde henry Henry Reaction aldehyde->henry catalyst Bifunctional Organocatalyst catalyst->michael catalyst->henry michael->henry Michael Adduct ketalization Ketalization henry->ketalization Intermediate product Highly Functionalized Tetrahydropyran ketalization->product

Caption: Organocatalytic cascade for the synthesis of functionalized tetrahydropyrans.

Protocol: One-Pot Michael/Henry/Ketalization Cascade

Materials:

  • Acetylacetone or β-keto ester (1.0 eq)

  • β-Nitrostyrene (1.1 eq)

  • Alkynyl aldehyde (1.2 eq)

  • Bifunctional quinine-based squaramide organocatalyst (4 mol %)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the bifunctional organocatalyst in DCM at room temperature, add acetylacetone (or β-keto ester) and β-nitrostyrene.

  • Stir the mixture at room temperature until the Michael addition is complete (monitored by TLC).

  • Cool the reaction mixture to -20 °C.

  • Add the alkynyl aldehyde and continue stirring at -20 °C for the specified time.[8]

  • Quench the reaction and perform an aqueous work-up.

  • Purify the crude product, often by crystallization, to obtain the highly functionalized tetrahydropyran.[8]

Selected Results for the Cascade Reaction
R1 in β-Keto EsterR2 in NitrostyreneR3 in AldehydeYield (%)ee (%)dr
MePhPh8099>20:1
Me4-Cl-PhPh7598>20:1
OEtPhPh6097>20:1
MePhCyclopentyl6896>20:1
Intramolecular Epoxide Ring Opening (IERO)

The intramolecular ring opening of 4,5-epoxy alcohols is a versatile method for the synthesis of tetrahydropyrans. The regioselectivity between the 5-exo (forming a tetrahydrofuran) and 6-endo (forming a tetrahydropyran) cyclization is a key challenge that can be controlled by the substrate and reaction conditions.[10]

IERO cluster_pathways Cyclization Pathways start 4,5-Epoxy Alcohol catalyst Catalyst (Acid/Base/Metal) start->catalyst exo 5-exo-tet (Kinetically Favored) product_thf Tetrahydrofuran exo->product_thf endo 6-endo-tet (Thermodynamically Favored) product_thp Tetrahydropyran endo->product_thp catalyst->exo catalyst->endo

Caption: Competing pathways in the intramolecular ring opening of 4,5-epoxy alcohols.

Protocol: Acid-Catalyzed 6-Endo IERO

This protocol is a general representation for achieving selective 6-endo cyclization. Specific conditions will vary based on the substrate.

Materials:

  • 4,5-Epoxy alcohol

  • Acid catalyst (e.g., camphorsulfonic acid, CSA)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

Procedure:

  • Dissolve the 4,5-epoxy alcohol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the acid catalyst (e.g., 0.1 eq of CSA).

  • Stir the reaction and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a mild base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

The methods described herein represent a selection of powerful strategies for the derivatization of tetrahydropyran rings. The choice of method will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The provided protocols and data serve as a starting point for the development of synthetic routes toward novel tetrahydropyran-containing molecules for applications in research and drug discovery.

References

Application Notes and Protocols for the Analytical Characterization of Pyran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyran and its derivatives are a class of heterocyclic compounds that are constituents of numerous natural products, including monosaccharides, flavonoids, and alkaloids.[1] The pyran ring system is a fundamental structural motif in a vast array of biologically active molecules and pharmaceutical agents.[2] Consequently, the accurate and comprehensive characterization of pyran compounds is crucial for drug discovery, natural product chemistry, and materials science.

These application notes provide detailed protocols for the primary analytical techniques used to characterize pyran compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

General Workflow for Pyran Compound Characterization

The characterization of a newly synthesized or isolated pyran compound typically follows a systematic workflow to determine its structure, purity, and other physicochemical properties.

Pyran Characterization Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Structure Elucidation & Final Characterization Initial_Analysis Purity Assessment & Preliminary Identification NMR NMR Spectroscopy (1H, 13C, 2D) Initial_Analysis->NMR FTIR FT-IR Spectroscopy Initial_Analysis->FTIR UV_Vis UV-Vis Spectroscopy Initial_Analysis->UV_Vis Mass_Spec Mass Spectrometry Initial_Analysis->Mass_Spec HPLC HPLC Initial_Analysis->HPLC LC_MS LC-MS Initial_Analysis->LC_MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation Mass_Spec->Structure_Elucidation HPLC->Structure_Elucidation LC_MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report

Figure 1: General workflow for the characterization of pyran compounds.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of pyran compounds, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of pyran derivatives. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide information on the chemical environment of individual atoms and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the pyran compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Parameters (300-600 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Relaxation Delay (d1): 1-5 seconds.

      • Acquisition Time: 2-4 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: 1-2 seconds.

      • Spectral Width: -10 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Quantitative Data: NMR Chemical Shifts of Representative Pyran Compounds

CompoundNucleusChemical Shift (δ, ppm)Solvent
3,4-Dihydro-2H-pyran [3]¹H6.35 (d, 1H), 4.75 (dt, 1H), 3.90 (t, 2H), 2.05 (m, 2H), 1.85 (m, 2H)CDCl₃
¹³C144.1, 100.8, 65.8, 22.8, 21.9CDCl₃
Tetrahydropyran [4]¹H3.58 (m, 4H), 1.57 (m, 6H)CDCl₃
¹³C68.5, 26.1, 23.5CDCl₃
Coumarin (a benzopyran) ¹H7.72 (d, 1H), 7.50 (m, 2H), 7.27 (m, 2H), 6.43 (d, 1H)CDCl₃
¹³C160.8, 154.1, 143.4, 131.8, 127.8, 124.4, 118.9, 116.8, 116.5CDCl₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid pyran compound directly onto the ATR crystal.

    • For solid samples, apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

Quantitative Data: Characteristic IR Absorption Bands for Pyran Moieties

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
C-O-C (ether in pyran ring)Asymmetric stretch1260-1000Strong
C=C (in unsaturated pyrans)Stretch1680-1620Medium to weak
C-H (sp³ hybridized)Stretch2990-2850Medium to strong
C-H (sp² hybridized)Stretch3100-3000Medium
C=O (in pyranones)Stretch1750-1700Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in compounds with conjugated systems. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the pyran compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).

    • The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

    • Use a matched pair of quartz cuvettes (one for the sample solution and one for the solvent blank).

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Quantitative Data: UV-Vis Absorption Maxima for Pyran Derivatives

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
2H-Pyran ~280Not readily availableNot specified
Coumarin 274, 31110,700, 5,500Ethanol
Quercetin (a flavonoid) 255, 370~22,000, ~19,000Ethanol

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of pyran compounds and for their separation from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC is commonly used for the analysis of pyran derivatives.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation:

    • Dissolve the pyran compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. The composition can be isocratic (constant) or a gradient (varied over time).[1]

    • Flow Rate: 0.5-1.5 mL/min.[5]

    • Column Temperature: 25-40 °C.[5]

    • Injection Volume: 5-20 µL.

    • Detection: UV detector set at a wavelength where the compound absorbs strongly (determined from the UV-Vis spectrum). A Diode Array Detector (DAD) can be used to acquire the full UV spectrum of each eluting peak.

Quantitative Data: HPLC Retention Times for Selected Pyran-Containing Compounds

CompoundColumnMobile PhaseRetention Time (min)
Coumarin [1]C18 (100 x 4.6 mm, 5 µm)Gradient: Acetonitrile/1% Acetic Acid in Water~10-12
Nodakenin (a coumarin) [6]C18 (250 x 4.6 mm, 5 µm)Gradient: Acetonitrile/Water4.407
Decursin (a coumarin) [6]C18 (250 x 4.6 mm, 5 µm)Gradient: Acetonitrile/Water13.107
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for obtaining molecular weight information.

Experimental Protocol: LC-MS

  • Sample Preparation and HPLC Conditions:

    • Follow the same procedures as for HPLC. However, it is crucial to use volatile mobile phase additives (e.g., formic acid, acetic acid, ammonium formate, or ammonium acetate) as non-volatile buffers (e.g., phosphate) are not compatible with the mass spectrometer.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is most common for pyran compounds, operated in either positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Data Acquisition: Full scan mode to detect all ions within a specified mass range, or Selected Ion Monitoring (SIM) for targeted analysis of specific compounds. Tandem mass spectrometry (MS/MS) can be used for structural elucidation by fragmenting the parent ion.

LC-MS Workflow Sample Pyran Compound Mixture HPLC HPLC Separation Sample->HPLC Ionization Ionization Source (e.g., ESI) HPLC->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum (Molecular Weight Information) Data_System->Mass_Spectrum Chromatogram Chromatogram (Separation Profile) Data_System->Chromatogram

References

Application Notes and Protocols: 1H and 13C NMR Assignment for Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery due to the prevalence of the tetrahydropyran motif in numerous biologically active molecules. Accurate structural elucidation is paramount for the characterization of this and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) nuclei. This document provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C NMR spectra for this compound, supplemented with predicted data based on analogous structures.

Predicted NMR Data

Figure 1. Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data

The predicted ¹H NMR data in a typical deuterated solvent like CDCl₃ at 400 MHz is summarized in Table 1. The molecule exists as a racemic mixture of enantiomers, but the protons on the pyran ring are diastereotopic, leading to complex splitting patterns.

Table 1: Predicted ¹H NMR Assignments for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8~3.75s-3HOCH₃
3~3.60ddJ = 11.0, 4.01HH-3
2a~4.40ddJ = 11.5, 4.01HH-2a (axial)
2e~3.95ddJ = 11.5, 3.01HH-2e (equatorial)
6a~4.20dddJ = 12.0, 12.0, 4.01HH-6a (axial)
6e~3.80dddJ = 12.0, 4.0, 2.01HH-6e (equatorial)
5a~2.80dddJ = 14.0, 12.0, 2.01HH-5a (axial)
5e~2.60dddJ = 14.0, 4.0, 4.01HH-5e (equatorial)

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets

Predicted ¹³C NMR and DEPT Data

The predicted ¹³C NMR data, including information from a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups, is presented in Table 2. The spectrum is predicted for a 100 MHz instrument using CDCl₃ as the solvent.

Table 2: Predicted ¹³C NMR and DEPT-135 Assignments for this compound

PositionChemical Shift (δ, ppm)DEPT-135Assignment
7~168.0No SignalC=O (Ester)
4~205.0No SignalC=O (Ketone)
2~68.0CH₂C-2
6~67.0CH₂C-6
3~55.0CHC-3
8~52.0CH₃OCH₃
5~45.0CH₂C-5

Experimental Protocols

To confirm the predicted assignments, a suite of NMR experiments is required. The following protocols outline the necessary steps for sample preparation and data acquisition.

Sample Preparation
  • Compound Purity : Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for its excellent solubilizing properties for moderately polar compounds and its relatively clean spectral window.

  • Sample Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer:

  • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • DEPT-135 : Perform a Distortionless Enhancement by Polarization Transfer experiment with a 135° pulse. This experiment is crucial for differentiating carbon types: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C=O) will be absent.

  • 2D COSY (Correlation Spectroscopy) : This experiment reveals scalar couplings between protons, specifically identifying which protons are adjacent to each other (typically within 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is an essential tool for definitively assigning each proton to its corresponding carbon atom.

Data Analysis Workflow

The logical flow for analyzing the acquired NMR data to achieve a full structural assignment is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Assignment Prep Dissolve Compound in CDCl3 + TMS H1_NMR 1H NMR Prep->H1_NMR C13_NMR 13C NMR Prep->C13_NMR DEPT DEPT-135 Prep->DEPT COSY 1H-1H COSY Prep->COSY HSQC 1H-13C HSQC Prep->HSQC Assign_H_C Assign Direct H-C Bonds using HSQC H1_NMR->Assign_H_C Assign_C_Types Assign Carbon Types (CH3, CH2, CH, C) using 13C & DEPT C13_NMR->Assign_C_Types DEPT->Assign_C_Types Assign_H_H Identify H-H Spin Systems using COSY COSY->Assign_H_H HSQC->Assign_H_C Assign_C_Types->Assign_H_C Assign_H_C->Assign_H_H Final_Structure Final Structure Confirmation & Signal Assignment Assign_H_H->Final_Structure

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a robust methodology for the complete and unambiguous assignment of all proton and carbon signals in this compound. The protocols and predicted data herein serve as a comprehensive guide for researchers working with this molecule, ensuring accurate characterization and facilitating further studies in drug development and chemical synthesis.

Application of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a versatile cyclic β-keto ester that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and an ester group in a cyclic framework, allows for the construction of fused and spirocyclic heterocyclic systems of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and generalized experimental protocols for the synthesis of pyrazoles, isoxazoles, and pyrimidines using this compound as a key starting material. The protocols are based on established synthetic methodologies for β-keto esters and are adapted for this specific substrate.

Introduction

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The pyran nucleus, in particular, is a common scaffold in many natural products and biologically active molecules. This compound combines the reactivity of a β-keto ester with a tetrahydropyran ring, making it an attractive starting material for the synthesis of novel heterocyclic entities. The reactions of β-keto esters with dinucleophiles such as hydrazines, hydroxylamine, and amidines are classical and reliable methods for the construction of five- and six-membered heterocyclic rings.

Synthesis of Pyrano[4,3-c]pyrazol-3(2H)-ones

The reaction of β-keto esters with hydrazine and its derivatives is a well-established route to pyrazolones. In the case of this compound, this reaction is expected to yield pyrano[4,3-c]pyrazol-3(2H)-ones, which are rigid, bicyclic scaffolds of potential pharmaceutical interest.

Reaction Scheme:

start This compound hydrazine + Hydrazine Hydrate start->hydrazine product Pyrano[4,3-c]pyrazol-3(2H)-one hydrazine->product

Caption: Synthesis of Pyrano[4,3-c]pyrazol-3(2H)-one.

Experimental Protocol (General Procedure)
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is added hydrazine hydrate (1.1 eq.).

  • The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with a cold solvent (e.g., ethanol, diethyl ether) and dried under vacuum to afford the desired pyrano[4,3-c]pyrazol-3(2H)-one.

  • Further purification can be achieved by recrystallization.

Expected Quantitative Data (Based on Analogy with Ethyl Acetoacetate)
ReagentMolar RatioSolventTemperature (°C)Time (h)Yield (%)
Hydrazine Hydrate1.1EthanolReflux475-90
Phenylhydrazine1.1Acetic Acid100670-85

Synthesis of Pyrano[4,3-d]isoxazoles

The condensation of β-keto esters with hydroxylamine hydrochloride is a classical method for the synthesis of isoxazoles. This reaction, when applied to this compound, is anticipated to produce pyrano[4,3-d]isoxazole derivatives. The regioselectivity of the cyclization can often be controlled by the reaction conditions, particularly the pH.

Reaction Scheme:

start This compound hydroxylamine + Hydroxylamine HCl start->hydroxylamine product Pyrano[4,3-d]isoxazole derivative hydroxylamine->product

Caption: Synthesis of Pyrano[4,3-d]isoxazole.

Experimental Protocol (General Procedure)
  • This compound (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) are dissolved in a suitable solvent (e.g., ethanol, methanol).

  • A base (e.g., sodium acetate, sodium hydroxide) is added to neutralize the hydrochloride and facilitate the reaction.

  • The mixture is stirred at room temperature or heated to reflux for 4-24 hours, with TLC monitoring.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the pyrano[4,3-d]isoxazole.

Expected Quantitative Data (Based on Analogy with other β-keto esters)
BaseMolar Ratio (Base)SolventTemperature (°C)Time (h)Yield (%)
Sodium Acetate2.0EthanolReflux1260-80
Sodium Hydroxide1.5MethanolRoom Temp2455-75

Synthesis of Pyrano[4,3-d]pyrimidines

The reaction of β-keto esters with amidines, such as guanidine or acetamidine, is a versatile method for the synthesis of pyrimidine derivatives. Utilizing this compound in this reaction would lead to the formation of fused pyrano[4,3-d]pyrimidine systems, which are prevalent in many biologically active compounds.

Reaction Scheme:

start This compound amidine + Amidine (e.g., Guanidine) start->amidine product Pyrano[4,3-d]pyrimidine derivative amidine->product

Caption: Synthesis of Pyrano[4,3-d]pyrimidine.

Experimental Protocol (General Procedure)
  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq.) in anhydrous ethanol.

  • To this solution, the amidine hydrochloride (e.g., guanidine hydrochloride) (1.1 eq.) is added, and the mixture is stirred for 30 minutes.

  • This compound (1.0 eq.) is then added to the reaction mixture.

  • The mixture is heated at reflux for 6-24 hours, and the reaction is monitored by TLC.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The solid is washed with water and a cold organic solvent (e.g., ethanol) and then dried to give the pyrano[4,3-d]pyrimidine.

  • Recrystallization from a suitable solvent (e.g., DMF/water) can be performed for further purification.

Expected Quantitative Data (Based on Analogy with Ethyl Acetoacetate)
AmidineBaseSolventTemperature (°C)Time (h)Yield (%)
Guanidine HClSodium EthoxideEthanolReflux865-85
Acetamidine HClSodium EthoxideEthanolReflux1260-75

Experimental Workflow Overview

The general workflow for the synthesis of heterocyclic compounds from this compound is outlined below.

start Start: this compound reagents Add Dinucleophile (Hydrazine, Hydroxylamine, or Amidine) & Solvent +/- Base/Catalyst start->reagents reaction Reaction (Stirring/Heating) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration/Extraction) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis product Final Heterocyclic Product analysis->product

The Pivotal Role of Pyran Derivatives in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyran ring system, a six-membered oxygen-containing heterocycle, is a ubiquitous structural motif found in a vast array of biologically active natural products. Its prevalence in molecules with significant therapeutic potential, including anticancer, antifungal, and antimicrobial agents, has made the development of synthetic methodologies for the stereoselective construction of pyran derivatives a central focus in organic chemistry. This document provides a detailed overview of the key applications of pyran derivatives in the total synthesis of natural products, complete with experimental protocols for seminal reactions and quantitative data to guide synthetic strategy.

Strategic Importance of Pyran Scaffolds

The tetrahydropyran (THP) and dihydropyran (DHP) moieties are particularly common in marine natural products, polyketides, and flavonoids. The incorporation of these rings often imparts conformational rigidity and specific spatial arrangements of functional groups, which are crucial for biological activity. Synthetic chemists have devised a multitude of elegant strategies to forge these cyclic ethers with high levels of stereocontrol. These methods include, but are not limited to, intramolecular cyclizations of hydroxy-alkenes (Prins cyclization), conjugate additions of alcohols (oxa-Michael reaction), cycloaddition reactions (hetero-Diels-Alder), and ring-closing metathesis.

Key Synthetic Strategies and Applications

The following sections detail prominent synthetic strategies that utilize pyran derivatives in the construction of complex natural products. Each section includes a summary of the methodology, a representative experimental protocol, and a table of quantitative data from various applications.

Prins Cyclization in the Synthesis of Tetrahydropyrans

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol, proceeding through an oxocarbenium ion intermediate to form a tetrahydropyran ring. This strategy has been extensively used in the synthesis of natural products such as neopeltolide.

Application Example: Synthesis of a Tetrahydropyran Core

A key step in the total synthesis of several natural products involves the stereoselective formation of a 2,6-disubstituted tetrahydropyran ring via a Prins-type cyclization. The reaction often employs a Lewis acid to promote the formation of the key oxocarbenium ion intermediate.

Experimental Protocol: Lewis Acid-Mediated Prins Cyclization

Materials:

  • Homoallylic alcohol substrate (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homoallylic alcohol in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde.

  • Add a solution of Sc(OTf)₃ in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tetrahydropyran derivative.

Table 1: Quantitative Data for Prins Cyclization Reactions

Natural Product TargetAldehyde SubstrateHomoallylic Alcohol SubstrateLewis AcidYield (%)Diastereomeric Ratio (dr)Reference
Neopeltolide Fragmentβ-hydroxy dioxinoneAldehydeSc(OTf)₃HighHigh (chair-like transition state)
Centrolobine2-tert-butyldimethylsilyloxypropanalHomoallylic alcoholSnCl₄27-
(±)-NeopeltolideVinylogous ester-TFA84-

Logical Workflow for Prins Cyclization

Prins_Cyclization Start Start: Homoallylic Alcohol + Aldehyde Lewis_Acid Add Lewis Acid (e.g., Sc(OTf)₃) Start->Lewis_Acid Oxocarbenium Formation of Oxocarbenium Ion Lewis_Acid->Oxocarbenium Cyclization Intramolecular Nucleophilic Attack Oxocarbenium->Cyclization Deprotonation Deprotonation/ Trapping Cyclization->Deprotonation Product Tetrahydropyran Product Deprotonation->Product

Caption: General workflow of a Lewis acid-mediated Prins cyclization.

Oxa-Michael Addition for Tetrahydropyran Synthesis

The intramolecular oxa-Michael addition is a powerful method for the formation of tetrahydropyran rings, particularly those found in polyketide natural products. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system. The stereochemical outcome is often influenced by the substrate and reaction conditions.

Application Example: Synthesis of a Substituted Tetrahydropyran

This strategy is particularly useful for constructing tetrahydropyrans with specific stereochemistry, as the cyclization can be directed by existing stereocenters in the acyclic precursor.

Experimental Protocol: Base-Catalyzed Intramolecular Oxa-Michael Addition

Materials:

  • ζ-hydroxy α,β-unsaturated ester/ketone (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Methanol (MeOH, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ζ-hydroxy α,β-unsaturated ester/ketone in anhydrous methanol.

  • Add potassium carbonate to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the tetrahydropyran product.

Table 2: Quantitative Data for Oxa-Michael Addition Reactions

Natural Product TargetSubstrate TypeCatalyst/ConditionsYield (%)DiastereoselectivityReference
Various THP-containing productsζ-hydroxy α,β-unsaturated thioestersAcid or Base catalyzedGenerally Good to HighSubstrate dependent
Chiral DihydropyransAllyl vinyl ethersCinchona squaramide catalystGood to ExcellentExcellent

Signaling Pathway for Oxa-Michael Addition

Oxa_Michael_Addition Substrate ζ-Hydroxy α,β-unsaturated carbonyl compound Alkoxide Alkoxide Formation Substrate->Alkoxide Deprotonation Base Base Catalyst (e.g., K₂CO₃) Base->Alkoxide Conjugate_Addition Intramolecular 1,4-Conjugate Addition (Cyclization) Alkoxide->Conjugate_Addition Enolate Enolate Intermediate Conjugate_Addition->Enolate Protonation Protonation Enolate->Protonation Product Tetrahydropyran Product Protonation->Product

Caption: Mechanism of base-catalyzed intramolecular oxa-Michael addition.

Ring-Closing Metathesis for Dihydropyran Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the construction of various ring systems, including dihydropyrans. This method utilizes ruthenium-based catalysts to form a carbon-carbon double bond within a molecule, leading to cyclization.

Application Example: Synthesis of Dihydropyran Precursors

RCM is particularly advantageous for the synthesis of complex dihydropyrans that may be challenging to access through other methods. The newly formed double bond can be further functionalized.

Experimental Protocol: Grubbs-Catalyzed Ring-Closing Metathesis

Materials:

  • Acyclic diene precursor (1.0 equiv)

  • Grubbs' second-generation catalyst (0.05 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous and degassed)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve the acyclic diene precursor in anhydrous and degassed dichloromethane under an inert atmosphere.

  • Add Grubbs' second-generation catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add ethyl vinyl ether to quench the catalyst.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the dihydropyran.

Table 3: Quantitative Data for Ring-Closing Metathesis Reactions

Natural Product TargetCatalystSolventYield (%)Reference
Various Dihydrofurans and DihydropyransGrubbs' CatalystsCH₂Cl₂ or TolueneGenerally High

Experimental Workflow for RCM

RCM_Workflow Setup Reaction Setup Dissolve acyclic diene in anhydrous, degassed CH₂Cl₂ Catalyst_Addition Catalyst Addition Add Grubbs' 2nd Gen. Catalyst Setup->Catalyst_Addition Reaction Reaction Reflux and monitor by TLC Catalyst_Addition->Reaction Quenching Quenching Cool and add ethyl vinyl ether Reaction->Quenching Purification Purification Concentrate and perform column chromatography Quenching->Purification Product Final Product Dihydropyran Purification->Product

Caption: A typical experimental workflow for ring-closing metathesis.

Conclusion

The synthesis of pyran-containing natural products is a vibrant and evolving field of research. The strategies highlighted herein represent a fraction of the innovative methods developed by synthetic chemists. For researchers and professionals in drug development, a thorough understanding of these methodologies is crucial for the design and execution of efficient synthetic routes to novel therapeutic agents. The provided protocols and data serve as a practical guide for the application of these powerful reactions in the laboratory.

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a β-keto ester, are:

  • Flash Column Chromatography: Effective for removing a wide range of impurities.

  • Recrystallization: Ideal for obtaining highly pure crystalline material, provided a suitable solvent is found.

  • Fractional Distillation: Can be used if the compound is thermally stable and has a significantly different boiling point from its impurities.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Common impurities may include:

  • Unreacted starting materials: Such as precursors used in the synthesis.

  • Byproducts from side reactions: Depending on the synthetic route, these could arise from reactions like self-condensation or incomplete cyclization.

  • Hydrolysis products: As a β-keto ester, the compound is susceptible to hydrolysis, which would yield the corresponding β-keto acid.

  • Solvents: Residual solvents from the reaction or extraction steps.

Q3: Is this compound susceptible to degradation during purification?

A3: Yes, β-keto esters can be sensitive to certain conditions. You should be cautious of:

  • Hydrolysis: Avoid prolonged exposure to acidic or basic conditions, especially in the presence of water, to prevent hydrolysis of the ester group.

  • Thermal Decomposition: Some related pyran structures can undergo thermal decomposition.[1][2] It is advisable to use the lowest possible temperature during distillation.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of this compound.

Flash Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause 1: Inappropriate Solvent System.

    • Solution: The polarity of the eluent may not be optimal. Use Thin Layer Chromatography (TLC) to screen for a suitable solvent system. A good starting point for β-keto esters is a mixture of heptane and ethyl acetate.[3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound. If separation is still poor, consider alternative solvent systems like dichloromethane/methanol.

  • Possible Cause 2: Column Overloading.

    • Solution: The amount of crude material loaded onto the column is too high. A general guideline is a compound-to-silica gel ratio of 1:50.[3] Reduce the amount of material loaded relative to the amount of silica gel.

  • Possible Cause 3: Co-elution with a Similar Polarity Impurity.

    • Solution: If an impurity has a very similar polarity, complete separation by isocratic elution may be difficult. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Problem: The compound is eluting too quickly (high Rf) or not at all (low Rf).

  • Possible Cause: Incorrect Eluent Polarity.

    • Solution:

      • High Rf: The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).

      • Low Rf: The eluent is not polar enough. Increase the proportion of the more polar solvent.

Recrystallization

Problem: The compound will not crystallize.

  • Possible Cause 1: Inappropriate Solvent.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For esters, solvents like ethyl acetate, acetone, or alcohols can be good starting points.[4] Experiment with single and mixed solvent systems. A useful technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy, then heat to redissolve and cool slowly.

  • Possible Cause 2: Presence of Impurities Inhibiting Crystallization.

    • Solution: The crude material may be too impure for successful recrystallization. First, attempt a preliminary purification by column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product.

  • Possible Cause 3: Supersaturation.

    • Solution: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Problem: Oiling out instead of crystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly from a supersaturated solution.

    • Solution:

      • Use a lower-boiling point solvent.

      • Reduce the initial concentration of the compound in the solvent.

      • Allow the solution to cool more slowly to promote the formation of crystals over oil.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of heptane:ethyl acetate).

    • Visualize the spots (e.g., using a UV lamp or an iodine chamber).

    • Select a solvent system that gives good separation and an Rf value of ~0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different potential solvent to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Heat the test tubes and observe the solubility. The compound should dissolve completely at the boiling point of the solvent.

    • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodParameterSuggested Starting Condition
TLC/Column Chromatography Stationary PhaseSilica Gel
Mobile PhaseHeptane:Ethyl Acetate (start with 4:1, adjust as needed)
Recrystallization Potential SolventsEthyl Acetate, Isopropanol, Acetone, Toluene, or mixtures thereof
Fractional Distillation PressureVacuum (to lower boiling point and prevent decomposition)

Visualizations

Troubleshooting_Column_Chromatography start Start: Crude Product problem Problem: Poor Separation start->problem cause1 Cause: Incorrect Solvent System problem->cause1 Check Polarity cause2 Cause: Column Overloading problem->cause2 Check Load cause3 Cause: Co-elution problem->cause3 Check Spots solution1 Solution: Optimize solvent system via TLC (e.g., Heptane/EtOAc) cause1->solution1 solution2 Solution: Reduce sample load (e.g., 1:50 ratio) cause2->solution2 solution3 Solution: Use gradient elution cause3->solution3 end Result: Pure Product solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for flash column chromatography.

Troubleshooting_Recrystallization start Start: Crude Product problem Problem: No Crystals Form start->problem cause1 Cause: Wrong Solvent problem->cause1 cause2 Cause: High Impurity Level problem->cause2 cause3 Cause: Supersaturation problem->cause3 solution1 Solution: Screen for new solvents (single or mixed) cause1->solution1 solution2 Solution: Pre-purify by chromatography cause2->solution2 solution3 Solution: Scratch flask or add seed crystal cause3->solution3 end Result: Pure Crystalline Product solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for recrystallization.

References

Identifying common impurities in the synthesis of tetrahydropyranones.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydropyranones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical guidance in a question-and-answer format to address specific challenges in tetrahydropyranone synthesis.

FAQ 1: My reaction yield is low. What are the common causes and how can I improve it?

Answer:

Low yields in tetrahydropyranone synthesis can be attributed to several factors, often dependent on the specific synthetic route employed. Common culprits include suboptimal reaction conditions, the presence of impurities in starting materials, and competing side reactions.

To improve your yield, consider the following:

  • Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, catalyst loading, and solvent. For instance, in a Prins cyclization, the choice and amount of Lewis acid (e.g., BF₃·OEt₂) can significantly impact the outcome.[1]

  • Ensure Purity of Starting Materials: Use high-purity starting materials and anhydrous solvents, as impurities can quench catalysts or lead to undesired side reactions.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and identify the optimal time for quenching to prevent product degradation or the formation of by-products.

FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds in your crude product. Besides your desired tetrahydropyranone, these can include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting aldehyde/ketone and the alcohol.

  • Reaction Intermediates: Some reactions may have stable or quasi-stable intermediates that can be observed.

  • By-products from Side Reactions: Depending on your synthetic route, various by-products can form. For example, in the synthesis of tetrahydro-4H-pyran-4-one, δ-valerolactone (DVL) and 1-pentanol can be significant by-products.

  • Stereoisomers: If your synthesis creates chiral centers, you may have a mixture of diastereomers or enantiomers, which may or may not be separable by TLC.

FAQ 3: How can I effectively purify my tetrahydropyranone from the reaction mixture?

Answer:

The most common methods for purifying tetrahydropyranones are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is a highly effective technique for separating the desired product from impurities with different polarities. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis beforehand.

  • Recrystallization: If your tetrahydropyranone is a solid, recrystallization can be an excellent method for achieving high purity. The choice of solvent is critical; the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol, or mixtures like hexane/acetone and hexane/ethyl acetate.[2]

Common Impurities in Tetrahydropyranone Synthesis

The nature and prevalence of impurities are highly dependent on the synthetic methodology. Below is a summary of common impurities associated with prevalent synthetic routes.

Synthetic RouteCommon Impurities/By-productsNotes
Prins Cyclization - Unreacted starting materials (homoallylic alcohol, aldehyde)- Oxonia-Cope rearrangement products- Diastereomers/Enantiomers- Elimination productsThe formation of a stable six-membered chair-like transition state is crucial for high diastereoselectivity.[1][3]
Hetero-Diels-Alder Reaction - Unreacted diene and dienophile- Regioisomers- Endo/Exo diastereomers- Dimerization products of the dieneThe regioselectivity and stereoselectivity are influenced by the electronic nature and steric bulk of the substituents on the diene and dienophile.
Intramolecular Hydroalkoxylation - Unreacted alkenol- Dehydration/Elimination products- Isomeric cyclized products (e.g., tetrahydrofurans)- Diastereomers/EnantiomersThe choice of acid or metal catalyst is critical to prevent side reactions.[4][5]
General Impurities (All Routes) - Residual solvents- Catalyst residues- WaterThese are process-related impurities that can often be removed by work-up and purification steps.

Experimental Protocols

Below are generalized experimental protocols for common synthesis and purification methods. Note: These are illustrative examples and should be adapted based on the specific substrates and reaction scales.

Protocol 1: Synthesis of a 2,6-Disubstituted Tetrahydropyranone via Prins Cyclization

This protocol is adapted from the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones.[1]

Materials:

  • 3-Bromobut-3-en-1-ol (1.0 eq)

  • Aldehyde (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a solution of 3-bromobut-3-en-1-ol and the aldehyde in anhydrous DCE at -35 °C under an inert atmosphere (e.g., nitrogen or argon), add BF₃·OEt₂ dropwise.

  • Stir the reaction mixture at -35 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude tetrahydropyranone

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elute: Gradually increase the polarity of the mobile phase to elute the compounds from the column. The less polar compounds will elute first.

  • Collect Fractions: Collect the eluent in fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tetrahydropyranone.

Visualizations

Reaction Workflow: Prins Cyclization and Purification

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (Homoallylic Alcohol, Aldehyde) reaction Prins Cyclization (DCE, BF3.OEt2, -35 °C) start->reaction quench Reaction Quench (aq. NaHCO3) reaction->quench extraction Extraction (DCM) quench->extraction drying Drying (Na2SO4) extraction->drying concentration1 Concentration drying->concentration1 chromatography Flash Column Chromatography concentration1->chromatography analysis TLC Analysis of Fractions chromatography->analysis concentration2 Combine & Concentrate Pure Fractions analysis->concentration2 end_product Pure Tetrahydropyranone concentration2->end_product

Caption: Workflow for the synthesis and purification of tetrahydropyranones via Prins cyclization.

Logical Relationship: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Potential Solutions low_yield Low Yield of Tetrahydropyranone cause1 Suboptimal Reaction Conditions low_yield->cause1 cause2 Impure Starting Materials low_yield->cause2 cause3 Side Reactions low_yield->cause3 cause4 Premature Quenching low_yield->cause4 solution1 Optimize Temperature, Catalyst, Time cause1->solution1 solution2 Use High-Purity Reagents & Solvents cause2->solution2 solution3 Identify By-products (GC-MS, NMR) cause3->solution3 solution4 Monitor Reaction (TLC, LC-MS) cause4->solution4

Caption: Troubleshooting guide for addressing low reaction yields in tetrahydropyranone synthesis.

References

Common side reactions and byproducts in pyran synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyran synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyran derivatives.

General Troubleshooting Workflow

Before diving into specific reaction types, it's helpful to have a general workflow for diagnosing issues in any pyran synthesis.

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end Outcome start Low Yield or Complex Byproducts identify Identify Byproducts (LC-MS, NMR) start->identify review_params Review Reaction Parameters (Temp, Time, Stoichiometry) identify->review_params optimize_catalyst Optimize Catalyst & Solvent System review_params->optimize_catalyst Incorrect Conditions? control_temp Adjust Temperature & Reaction Time review_params->control_temp Sub-optimal Rate? purify_reagents Purify Starting Materials review_params->purify_reagents Reagent Impurity? end_node Improved Yield & Purity optimize_catalyst->end_node control_temp->end_node purify_reagents->end_node

Caption: A general workflow for troubleshooting pyran synthesis reactions.

Guide 1: Multi-Component Synthesis of 4H-Pyrans

The one-pot, three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound is a primary method for synthesizing substituted 4H-pyrans. The reaction typically proceeds via a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: My three-component reaction for a 2-amino-4H-pyran is giving a low yield and a significant amount of an open-chain intermediate. What is happening?

A1: This common issue indicates that the final intramolecular cyclization step is inefficient. The reaction likely produces the Knoevenagel adduct and may even proceed to the Michael addition, but the subsequent ring-closing to form the pyran is failing.

Troubleshooting Steps:

  • Catalyst Choice: The catalyst is crucial for promoting all steps of the cascade. Basic catalysts like piperidine, or heterogeneous catalysts such as KOH-loaded CaO or CuFe2O4@starch, are often used.[1][2] If you are using a mild base, consider switching to a more effective catalyst system.

  • Solvent System: The polarity of the solvent can significantly affect the reaction outcome. While ethanol is common, solvent-free conditions or mixed aqueous systems (e.g., EtOH:H2O) have been shown to improve yields dramatically for certain substrates.[1][3] Poor solubility of reactants in solvents like pure water can inhibit the reaction.[3]

  • Temperature Control: While many protocols are performed at room temperature, gentle heating may be required to promote the final cyclization step. However, excessive heat can lead to other side products. Optimization is key.

G Reactants Aldehyde + Malononitrile + 1,3-Dicarbonyl Knoevenagel Knoevenagel Adduct (Intermediate) Reactants->Knoevenagel Knoevenagel Condensation Michael Michael Adduct (Open-Chain Intermediate) Knoevenagel->Michael Michael Addition Pyran Desired 4H-Pyran (Product) Michael->Pyran Intramolecular Cyclization SideProduct Uncyclized Byproduct Michael->SideProduct Reaction Stop/ Workup

Caption: Reaction pathway for 4H-pyran synthesis showing the desired cyclization vs. byproduct.

Data Presentation: Optimizing 4H-Pyran Synthesis

The choice of catalyst and solvent has a profound impact on reaction yield and time.

Table 1: Effect of Catalyst on 4H-Pyran Synthesis (Model Reaction: Benzaldehyde, Malononitrile, Ethyl Acetoacetate)

EntryCatalystTimeYield (%)Reference
1Acetic Acid12 hIntermediate[4]
2Piperidine2 h40[4]
3Al₂O₃8 h50[4]
4MgO10 h60[4]
5Nd₂O₃45 min93[4]
620% KOH-CaO10 min92[1]

Table 2: Effect of Solvent on 4H-Pyran Synthesis Yield (Model Reaction: Benzaldehyde, Malononitrile, Ethyl Acetoacetate, KOH-CaO catalyst)

EntrySolventTime (min)Yield (%)Reference
1CH₂Cl₂12030[3]
2CHCl₃12035[3]
3CH₃CN9060[3]
4Ethanol6070[3]
5Water120No Product[3]
6Solvent-free1092[1]
Experimental Protocol: Synthesis of 2-Amino-4H-pyrans

This protocol is adapted for the synthesis of 2-amino-4H-pyran derivatives using a heterogeneous catalyst under solvent-free conditions.[1]

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Catalyst Addition: Add 20% KOH loaded on CaO (10 mmol) to the mixture.

  • Reaction Conditions: Stir the mixture vigorously at 60°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, add ethanol to the flask and filter to separate the solid catalyst. The catalyst can be washed and reused.

  • Purification: Evaporate the ethanol from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4H-pyran derivative.

Guide 2: Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is the acid-catalyzed reaction of a phenol with a β-ketoester to form a coumarin (a benzo-α-pyrone). A significant and common side reaction is the Simonis chromone cyclization, which produces a chromone (a benzo-γ-pyrone) isomer.[5][6]

Frequently Asked Questions (FAQs)

Q1: I am getting a significant amount of a chromone byproduct in my Pechmann condensation. How can I improve the selectivity for the desired coumarin?

A1: The formation of a chromone versus a coumarin is highly dependent on the reaction mechanism, which is influenced by the choice of catalyst and reaction conditions.[5] The Pechmann reaction generally proceeds via transesterification followed by intramolecular electrophilic attack on the activated aromatic ring.[5] In contrast, the Simonis chromone cyclization is favored under different acidic conditions where the ketone of the β-ketoester is activated first.[5][6]

Troubleshooting Steps to Favor Coumarin Formation:

  • Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are commonly used, Lewis acids or solid acid catalysts can offer different selectivity.[5][7] Using milder, reusable catalysts like Amberlyst-15 or doped metal oxides (e.g., Ti(IV)-doped ZnO) can improve selectivity and ease of workup.[5][8]

  • Reaction Temperature: For highly activated phenols (e.g., resorcinol), the reaction can proceed under milder conditions, even at room temperature, which can suppress side reactions.[7] For less reactive phenols, carefully controlled heating is necessary. It is advisable to optimize the temperature for your specific substrates.

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions has been shown to improve yields and reduce reaction times, which can minimize the formation of byproducts.[5][9]

G cluster_pechmann Pechmann Pathway cluster_simonis Simonis Pathway Reactants Phenol + β-Ketoester Transester Transesterification (Phenol attacks ester) Reactants->Transester H₂SO₄, Amberlyst-15 (Favors Coumarin) Keto_Activation Ketone Activation (Phenol attacks ketone) Reactants->Keto_Activation P₂O₅ (Favors Chromone) Coumarin_Cyclize Intramolecular Acylation (Ring attacks ketone) Transester->Coumarin_Cyclize Coumarin Coumarin Product Coumarin_Cyclize->Coumarin Chromone_Cyclize Intramolecular Acylation (Ring attacks ester) Keto_Activation->Chromone_Cyclize Chromone Chromone Byproduct Chromone_Cyclize->Chromone

Caption: Competing pathways of Pechmann condensation (Coumarin) and Simonis cyclization (Chromone).

Data Presentation: Catalyst Optimization in Pechmann Condensation

Table 3: Effect of Ti(IV)-doping in ZnO Nanoparticle Catalyst on Coumarin Yield (Model Reaction: Phloroglucinol and Ethyl Acetoacetate (EAA) at 110°C)

EntryCatalystTime (h)Yield (%)Reference
1ZnO520[8]
2Zn₀.₉₇₅Ti₀.₀₂₅O545[8]
3Zn₀.₉₅₀Ti₀.₀₅₀O560[8]
4Zn₀.₉₂₅Ti₀.₀₇₅O 3 88 [8]
5Zn₀.₉₀₀Ti₀.₁₀₀O388[8]

Table 4: Effect of Catalyst Loading on Coumarin Yield (Model Reaction: Phloroglucinol and EAA with Zn₀.₉₂₅Ti₀.₀₇₅O NPs at 110°C)

EntryCatalyst Loading (mol%)Time (h)Yield (%)Reference
15567[8]
210 3 88 [8]
315388[8]
Experimental Protocol: Pechmann Condensation using a Solid Acid Catalyst

This protocol is adapted from a procedure using a solid acid catalyst to favor coumarin formation.[8]

  • Reactant Preparation: In a round-bottom flask, combine the phenol (e.g., phloroglucinol, 2 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 2 mmol).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).

  • Reaction Conditions: Heat the mixture at 110 °C under solvent-free conditions with constant stirring for the appropriate time (typically 3 hours, monitor by TLC).

  • Workup: After cooling, dissolve the reaction mixture in ethyl acetate. The solid catalyst can be recovered by filtration or centrifugation.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by recrystallization from ethanol to afford the pure coumarin derivative.

Guide 3: Dihydropyran Synthesis via Dehydration

The synthesis of 2,3-dihydropyran is commonly achieved by the gas-phase dehydration of tetrahydrofurfuryl alcohol (THFA) over a solid acid catalyst like alumina at high temperatures (300-400 °C).[10] Side reactions include isomerization and polymerization, often leading to catalyst deactivation by coking.[11]

Frequently Asked Questions (FAQs)

Q1: The yield of dihydropyran from my THFA dehydration reaction is low, and the alumina catalyst deactivates quickly. How can I improve this?

A1: Rapid catalyst deactivation and low yields are typically caused by the formation of tars and polymeric byproducts on the catalyst surface under the harsh reaction conditions.

Troubleshooting Steps:

  • Temperature Control: The temperature is a critical parameter. It should be high enough to promote the rearrangement and dehydration but not so high as to cause excessive side reactions. The optimal range is typically 300–350 °C.[10][12]

  • Use of a Carrier Gas: Entraining the THFA in an inert carrier gas (like nitrogen) or a reactive one (like water vapor) can improve performance. Using water vapor as a carrier gas has been shown to produce high-purity dihydropyran with very low levels of byproducts and leads to stable conversion with excellent yields.[12]

  • Catalyst Modification: While activated alumina is standard, its high acidity can promote side reactions. Modifying the catalyst, for instance with copper, can lead to more stable catalytic activity, especially when a hydrogen flow is used, which helps prevent coke formation.[11]

  • Catalyst Regeneration: The deactivated alumina catalyst can often be regenerated by igniting it at high temperatures (red heat) to burn off the deposited tar.[10]

Experimental Protocol: Gas-Phase Dehydration of THFA

This protocol is adapted from a standard laboratory procedure for the synthesis of 2,3-dihydropyran.[10]

  • Apparatus Setup: Pack a reaction tube with activated alumina, held in place with glass wool plugs. Mount the tube in a tube furnace equipped with temperature control. Attach a dropping funnel at the inlet and a condenser/receiver flask (containing anhydrous potassium carbonate) at the outlet.

  • Reaction Conditions: Heat the furnace to 300–340 °C.

  • Reactant Addition: Introduce tetrahydrofurfuryl alcohol from the dropping funnel into the heated tube at a steady rate (e.g., ~50 mL per hour).

  • Product Collection: The product mixture will co-distill with water and collect in the receiver flask over potassium carbonate.

  • Work-up: Separate the lower aqueous layer and discard it. Fractionally distill the upper organic layer to collect the fraction boiling between 83–86 °C.

  • Purification: Dry the collected dihydropyran over fresh anhydrous potassium carbonate, decant, and then distill from metallic sodium for final purification. The expected yield is typically in the 66-70% range.[10]

References

Stability and optimal storage conditions for Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate. Here you will find troubleshooting guides, frequently asked questions, and best practices for storage and handling to ensure the stability and integrity of the compound throughout your experiments.

Optimal Storage and Stability

Proper storage is critical to maintain the quality and stability of this compound. The primary recommended storage condition is refrigeration at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] This minimizes degradation from atmospheric moisture and oxygen. The compound is typically a colorless to light yellow liquid.[2]

Summary of Storage Conditions:

ParameterRecommended ConditionRationale
Temperature2-8°C[1][2]To minimize thermal degradation and side reactions.
AtmosphereInert gas (e.g., Nitrogen, Argon)[1][2]To prevent oxidation and hydrolysis from atmospheric components.
LightStore in an amber vial or in the darkTo prevent potential photodegradation, a general precaution for organic molecules.
ContainerTightly sealed, suitable chemical-resistant containerTo prevent contamination and evaporation.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

  • Possible Cause 1: Compound Degradation. Improper storage or handling can lead to degradation. Hydrolysis of the ester or reactions involving the ketone functionality can occur.

    • Solution: Ensure the compound has been stored under the recommended conditions (2-8°C, inert atmosphere). Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture inside. Use freshly purchased or properly stored material for critical experiments.

  • Possible Cause 2: Reactivity with Solvents or Reagents. The β-keto ester functionality is susceptible to reaction with strong acids, bases, and certain nucleophiles.

    • Solution: Avoid prolonged exposure to strong acidic or basic conditions, which can catalyze hydrolysis or other side reactions. When using reactive reagents, consider protecting the keto or ester group if they are not the intended reaction site. Perform small-scale test reactions to determine compatibility with your specific experimental conditions.

  • Possible Cause 3: Presence of Impurities. The purity of the starting material can affect reaction outcomes.

    • Solution: Check the certificate of analysis (CoA) for the purity of the lot you are using. If purity is a concern, consider purification by flash chromatography.

Issue 2: Difficulty in Purification of the Final Product

  • Possible Cause 1: Formation of Closely Eluting Impurities. Side reactions during the synthesis can generate byproducts that are difficult to separate from the desired product.

    • Solution: Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of side products. Employing a different stationary or mobile phase in flash chromatography might improve separation.

  • Possible Cause 2: Residual Starting Material. Incomplete reaction can lead to the presence of unreacted this compound in the crude product.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete consumption of the starting material. If the reaction is sluggish, consider adjusting the temperature or adding a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the known incompatibilities of this compound?

A: While specific incompatibility studies are not widely published, based on its chemical structure (a β-keto ester), it is expected to be incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. These can lead to decomposition or unwanted side reactions.

Q2: How can I confirm the identity and purity of my sample?

A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) are suitable for confirming the structure and assessing the purity of this compound.

Q3: What are the potential degradation pathways for this compound?

A: Although specific degradation pathways for this molecule are not extensively documented, potential degradation can be inferred from its functional groups. The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. The ketone and the overall ring structure may be susceptible to oxidation or reduction depending on the reagents and conditions it is exposed to.

Q4: Is this compound sensitive to air or moisture?

A: Yes, due to the potential for hydrolysis of the ester and other reactions, it is recommended to handle the compound under an inert atmosphere and to minimize its exposure to moisture.

Experimental Protocols

General Handling Protocol:

  • Before use, remove the container of this compound from the refrigerator (2-8°C) and allow it to equilibrate to room temperature.

  • If the compound is to be used in a moisture-sensitive reaction, handle it under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Use clean, dry syringes or cannulas to transfer the liquid.

  • After dispensing the required amount, securely reseal the container, and if it was purged with an inert gas, ensure the seal is airtight.

  • Return the container to the recommended storage conditions (2-8°C).

General Purification Protocol (Flash Chromatography):

  • Stationary Phase: Silica gel is a common choice for the purification of polar organic compounds like this one.

  • Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on the separation observed on a TLC plate. For instance, a gradient of 10% to 50% ethyl acetate in hexane can be effective.

  • Detection: The compound can be visualized on a TLC plate using a UV lamp (if it has a UV chromophore) or by staining with a suitable agent such as potassium permanganate.

Visual Workflows

troubleshooting_workflow start Inconsistent Reaction Results? check_storage Verify Storage Conditions (2-8°C, Inert Gas) start->check_storage check_reagents Assess Reagent Compatibility (Strong Acids/Bases) start->check_reagents check_purity Check Starting Material Purity start->check_purity improper_storage Improper Storage check_storage->improper_storage Incorrect use_fresh Use Fresh/Properly Stored Compound check_storage->use_fresh Correct incompatible_reagents Incompatible Reagents check_reagents->incompatible_reagents Incompatible modify_protocol Modify Reaction Protocol (e.g., Protect Groups) check_reagents->modify_protocol Compatible low_purity Low Purity check_purity->low_purity Low check_purity->modify_protocol High improper_storage->use_fresh incompatible_reagents->modify_protocol purify_sm Purify Starting Material low_purity->purify_sm

Caption: Troubleshooting workflow for inconsistent experimental results.

storage_handling_workflow start Start: Retrieve Compound refrigerator From 2-8°C Storage start->refrigerator warm_up Equilibrate to Room Temp refrigerator->warm_up open_container Open Under Inert Atmosphere (if required) warm_up->open_container dispense Dispense Required Amount open_container->dispense reseal Tightly Reseal Container dispense->reseal end End: Proceed with Experiment dispense->end return_storage Return to 2-8°C Storage reseal->return_storage

Caption: Recommended storage and handling workflow.

References

Optimizing reaction conditions for the synthesis of pyran derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of pyran derivatives.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyran Derivative

Question: My reaction is resulting in a low yield of the target pyran derivative. What are the potential causes and how can I improve the yield?

Answer: Low yields in pyran synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature plays a critical role in the reaction's efficiency.[1][2][3] It is advisable to screen different conditions to find the optimal combination for your specific substrates.

  • Catalyst Inactivity: The catalyst may be poisoned or not suitable for the specific transformation. Consider screening a variety of catalysts, including organocatalysts (e.g., proline, piperidine), metal catalysts (e.g., CuI, nano-SnO2), or solid-supported catalysts for easier recovery.[4][5][6]

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rate and selectivity.[2] While solvents like ethanol are commonly used, solvent-free conditions have been shown to improve yields in some cases.[1][3]

  • Reaction Time and Temperature: The reaction may not have reached completion, or side reactions may be occurring at the current temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A systematic temperature optimization study can also be beneficial.[3][7]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[2] Careful control of reaction conditions can help minimize these.

Issue 2: Formation of Unexpected Byproducts

Question: I am observing the formation of unexpected byproducts in my reaction. How can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Reaction Pathway Control: In multi-component reactions, the order of addition of reactants can be crucial in directing the reaction towards the desired product and minimizing side reactions.

  • Catalyst Selection: The choice of catalyst can influence the chemoselectivity of the reaction. Some catalysts may favor the formation of the desired pyran ring over other possible cyclization products.

  • Temperature Control: For some reactions, lower temperatures can suppress the formation of side products, even if it requires a longer reaction time.[2]

  • Purification Method: If byproducts are unavoidable, optimizing the purification method (e.g., recrystallization, column chromatography) is essential to isolate the pure pyran derivative.[1][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyran derivatives?

A1: One of the most prevalent and efficient methods is the one-pot, multi-component reaction (MCR).[8][9] This approach involves the reaction of an aldehyde, a C-H activated carbonyl compound (like a β-ketoester or 1,3-dicarbonyl compound), and malononitrile in the presence of a catalyst.[10][11] Other methods include the oxa-6π-electrocyclization of dienones and intramolecular Prins reactions.

Q2: How do I choose the right catalyst for my pyran synthesis?

A2: The choice of catalyst depends on the specific reaction and desired outcome. Common catalyst types include:

  • Basic catalysts: Piperidine, triethylamine, and KOH loaded on CaO are effective for many MCRs.[1]

  • Acidic catalysts: p-Toluenesulfonic acid (PTSA) can be used.

  • Organocatalysts: Proline and its derivatives are often used to promote asymmetric synthesis.[4]

  • Nanocatalysts: Nano-SnO2 and magnetic nanoparticles have shown high efficiency and recyclability.[4][5][8]

  • Metal catalysts: Copper(I) salts are also employed.[4]

It is often necessary to screen a few catalysts to identify the most effective one for a particular set of substrates.

Q3: Can the synthesis of pyran derivatives be performed under green chemistry conditions?

A3: Yes, significant efforts have been made to develop environmentally friendly protocols. This includes the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts.[3][5][6][9] These methods often lead to high yields, shorter reaction times, and easier product isolation.[3]

Q4: My product is difficult to purify. What can I do?

A4: Purification challenges can often be addressed by optimizing the reaction to minimize byproduct formation. If purification is still difficult, consider the following:

  • Recrystallization: This is often a highly effective method for purifying solid products.[1] Experiment with different solvent systems to find one that provides good recovery of pure crystals.

  • Column Chromatography: While more time-consuming, column chromatography is a powerful technique for separating complex mixtures. Careful selection of the stationary and mobile phases is key.

  • Catalyst Removal: Using a heterogeneous or solid-supported catalyst can simplify purification as it can be easily removed by filtration.[1][8]

Data Presentation

Table 1: Effect of Different Catalysts on the Synthesis of a Model 4H-Pyran Derivative *

EntryCatalystCatalyst Loading (mol%)Reaction Time (min)Yield (%)
1None-60<10
2Piperidine103085
3KOH loaded CaO101092[1]
4Nano-SnO252095[5]
5P4VPy-CuI21596[6]

*Reaction Conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) at a specified temperature.

Table 2: Influence of Solvent on the Yield of a Model 4H-Pyran Derivative *

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1EthanolReflux570[1]
2WaterReflux690[5]
3DichloromethaneReflux855
4TolueneReflux760
5Solvent-free600.1792[1]

*Reaction Conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) with a suitable catalyst.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 4H-Pyran Derivatives:

This protocol is a generalized procedure based on common methodologies found in the literature.[1][5] Researchers should optimize the specific conditions for their substrates.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone) (1.0 mmol)

  • Catalyst (e.g., nano-SnO2, 5 mol%)

  • Solvent (e.g., water, 5 mL) or solvent-free conditions

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and the catalyst.

  • If using a solvent, add the solvent to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., reflux for reactions in water, or a set temperature for solvent-free conditions).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the crude product with water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4H-pyran derivative.[1][5]

  • Characterize the synthesized compound using spectroscopic techniques such as IR, 1H NMR, and 13C NMR.[1][5]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Reactants (Aldehyde, Malononitrile, β-dicarbonyl) mix Mix Reactants and Catalyst start->mix catalyst Choose Catalyst (e.g., nano-SnO2) catalyst->mix solvent Select Solvent (e.g., Water or Solvent-free) solvent->mix heat Heat and Stir (Optimize Temperature) mix->heat monitor Monitor Progress (TLC) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) cool->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize (NMR, IR, MS) purify->characterize end Pure Pyran Derivative characterize->end

Caption: Experimental workflow for the synthesis of pyran derivatives.

troubleshooting_guide start Low Yield? catalyst Optimize Catalyst - Screen different types - Check loading start->catalyst Yes side_reactions Side Reactions? start->side_reactions No solvent Optimize Solvent - Try solvent-free - Test polarity catalyst->solvent temp_time Optimize Temp. & Time - Monitor with TLC - Systematic screen solvent->temp_time temp_time->side_reactions purification Improve Purification - Recrystallization - Chromatography side_reactions->purification Yes end Improved Yield side_reactions->end No purification->end

Caption: Troubleshooting guide for low yield in pyran synthesis.

signaling_pathway cluster_info Effect of Pyran Derivative on PI3K/Akt Pathway pyran Pyran Derivative pi3k PI3K pyran->pi3k Inhibition akt Akt pi3k->akt cell_cycle Cell Cycle Progression akt->cell_cycle apoptosis Apoptosis akt->apoptosis info

Caption: Simplified PI3K/Akt signaling pathway targeted by a pyran derivative.

References

Safe handling and disposal of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

This guide provides essential safety information, handling procedures, and disposal guidelines for this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. The primary hazards include:

  • Harmful if swallowed (H302).[1]

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • Harmful if inhaled (H332).[1]

  • May cause respiratory irritation (H335).[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing is recommended.[2]

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a respirator with an appropriate filter is necessary.

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in an inert atmosphere at a temperature between 2-8°C.[1] The container should be kept tightly closed in a dry and well-ventilated place.[2] It should be stored away from heat and sources of ignition.[2]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately clear the area of personnel and move upwind.[3] Avoid breathing vapors.[3] Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[3] Place the absorbed material into a suitable, labeled container for waste disposal.[3] After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.[3]

Q5: How do I properly dispose of waste containing this chemical?

A5: All waste material must be disposed of in accordance with national and local regulations.[2] Dispose of the contents/container to an approved waste disposal plant.[2] Do not mix with other waste.[2] Handle uncleaned containers as you would the product itself.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Eye or Skin Irritation Direct contact with the chemical.Eyes: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing.[3][4] If irritation persists, seek medical attention.[3][4] Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
Inhalation Exposure Inadequate ventilation or handling outside a fume hood.Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[5]
Accidental Ingestion Improper handling or personal hygiene practices.If swallowed, make the victim drink water (two glasses at most).[2] Seek immediate medical attention.

Quantitative Data Summary

Property Value Source
Physical Form Liquid[1]
Storage Temperature 2-8°C[1]
Boiling Point 166 - 166.5 °C[2]
Density 1.084 g/cm³ at 25 °C[2]

Experimental Protocols

Protocol for Handling and Use:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Have all necessary PPE on and a spill kit readily accessible.

  • Dispensing: Use only non-sparking tools.[2] Ground/bond the container and receiving equipment to prevent static discharge.[2]

  • Procedure: When performing reactions, add the chemical slowly to the reaction vessel to control any potential exothermic reactions. Keep the container tightly closed when not in use.[2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Clean the work area and any equipment used.

Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Containment: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[3]

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[3]

  • Decontamination: Clean the spill area with a suitable decontamination solution.

  • Disposal: Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.[2]

Visualizations

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal Prep Don PPE and Prepare Workspace Handling Dispense Chemical in Fume Hood Prep->Handling Post Clean Workspace and Wash Hands Handling->Post Waste Dispose of Waste in Labeled Container Post->Waste

Caption: General workflow for handling this compound.

Spill_Response_Logic Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Activate Emergency Response SmallSpill->LargeSpill No Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

References

Technical Support Center: Synthesis of 4-Oxotetrahydropyran Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative synthetic pathways to 4-oxotetrahydropyran esters.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary alternative synthetic pathways for 4-oxotetrahydropyran esters?

A1: Traditional methods for synthesizing 4-oxotetrahydropyran esters can involve harsh conditions or low yields. A prominent alternative is the intramolecular Dieckmann condensation of a pimelate-type diester. A particularly efficient variation of this is a "one-pot" method that begins with a Michael addition to form the diester intermediate, which then undergoes cyclization.[1] Other general strategies for forming the tetrahydropyran ring, such as intramolecular hydroalkoxylation of δ-hydroxy olefins or Prins cyclizations, can also be adapted, though they may require additional steps to install the required ketone and ester functionalities.[2]

Q2: What are the main advantages of the one-pot Dieckmann condensation approach?

A2: The one-pot Dieckmann condensation method offers several key advantages over older, multi-step processes. By generating and cyclizing the intermediate 4-oxa-1,7-pimelic acid diethyl ester in a single reaction vessel, it simplifies the overall process. This approach avoids difficult purification of the intermediate, which can reduce byproduct formation.[1] Consequently, this method is characterized by simpler after-treatment, milder reaction conditions, and generally higher yields compared to syntheses starting from tetrahydropyranone and diethyl carbonate.[1]

Q3: Can other cyclization methods be used to generate the 4-oxotetrahydropyran core?

A3: Yes, various modern organic synthesis methods can generate substituted tetrahydropyran rings, which could then be converted to the target keto-ester. For example, the platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins is effective for creating the core ring structure.[2] Similarly, Prins cyclizations between homoallylic alcohols and aldehydes, often catalyzed by acids or metal salts like InCl₃, can yield highly substituted 4-hydroxytetrahydropyrans.[2] However, these pathways would require starting materials with appropriate functionalities and subsequent oxidation and esterification steps to arrive at the final 4-oxotetrahydropyran ester.

Section 2: Synthetic Pathway Visualization

The following diagram illustrates a highly efficient one-pot synthesis of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate via a Michael Addition followed by a Dieckmann Condensation.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation start1 Ethyl Hydroxypropanoate intermediate 4-Oxa-1,7-pimelic acid diethyl ester (Intermediate) start1->intermediate Base (e.g., K₂CO₃) Solvent (e.g., THF) start2 Ethyl Acrylate start2->intermediate Base (e.g., K₂CO₃) Solvent (e.g., THF) final_product Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate intermediate->final_product Strong Base (e.g., NaH) Low Temperature

Caption: One-pot synthesis via Dieckmann condensation.

Section 3: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-oxotetrahydropyran esters via the Dieckmann condensation pathway.

Q: My final yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?

A: Low yield is a frequent issue that can arise from problems in either the initial Michael addition or the subsequent cyclization. Use the following workflow to diagnose the problem.

G problem problem cause cause solution solution A Problem: Low Final Yield B1 Cause 1: Incomplete Michael Addition A->B1 B2 Cause 2: Inefficient Cyclization A->B2 B3 Cause 3: Degradation/Side Reactions A->B3 C1a Check Base Quality: Use freshly opened or properly stored base. B1->C1a C1b Verify Reagent Purity: Distill starting materials if necessary. B1->C1b C1c Increase Reaction Time: Monitor by TLC/GC-MS for disappearance of reactants. B1->C1c C2a Use a Stronger Base: Switch from alkoxides to NaH or KHMDS. B2->C2a C2b Ensure Anhydrous Conditions: Dry solvent and glassware thoroughly. B2->C2b C2c Control Temperature: Add strong base at low temp (e.g., 0 °C or lower). B2->C2c C3a Maintain Low Temperature: Especially during addition of strong base. B3->C3a C3b One-Pot Procedure: Avoid isolating the intermediate, as this can lead to degradation. B3->C3b

Caption: Troubleshooting workflow for low yield.

Q: The reaction has produced a complex mixture of products and purification is difficult. How can this be resolved?

A: The formation of multiple byproducts often stems from the base used and the reaction temperature. The intermediate diester can undergo hydrolysis if water is present, or intermolecular condensation if conditions are not optimized for the intramolecular Dieckmann cyclization.

  • Solution 1 (Base Selection): Ensure the base used for the Dieckmann condensation is a non-nucleophilic, strong base such as sodium hydride (NaH) or potassium tert-butoxide. Using a weaker base or a nucleophilic one like NaOH can lead to side reactions.

  • Solution 2 (Temperature Control): The Dieckmann condensation is an equilibrium process. It should be performed at low temperatures (e.g., starting at 0 °C and allowing it to warm slowly) to favor the kinetic product and minimize side reactions.[1]

  • Solution 3 (Anhydrous Conditions): The presence of water can hydrolyze the ester groups, leading to unwanted carboxylic acid byproducts. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. The use of a "one-pot" procedure helps maintain an inert and anhydrous environment throughout the sequence.[1]

Section 4: Quantitative Data Summary

The following table compares key parameters for different synthetic routes to the 4-oxotetrahydropyran core and its ester derivatives.

Synthetic RouteKey Starting MaterialsKey Reagents / CatalystsReaction TimeTemperatureYield (%)Reference
Dieckmann Condensation Ethyl hydroxypropanoate, Ethyl acrylateK₂CO₃, then a strong base (e.g., NaH)Several hoursLow temp.High[1]
Hydrogenation of Pyranone 4H-Pyran-4-oneRaney® Nickel, Hydrogen gas1-3 hoursRoom Temp.~86%[3][4]
From Dichloride 3-Chloropropionyl chloride, EthyleneAlCl₃, H₃PO₄, NaH₂PO₄Several hours<10 °C then reflux~45% (overall)[4][5]
Oxidation of Alcohol Tetrahydro-2H-pyran-4-olPCC or Swern reagents2-4 hours0 °C to RTHigh[4]

Section 5: Experimental Protocols

Protocol: One-Pot Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate via Dieckmann Condensation

This protocol is adapted from the method described in patent CN104496858A.[1]

Materials:

  • Ethyl hydroxypropanoate

  • Ethyl acrylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Michael Addition to form Intermediate Diester

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add anhydrous THF.

  • Add ethyl hydroxypropanoate (1.0 eq) and ethyl acrylate (1.0 eq) to the solvent.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Upon completion, the resulting mixture containing 4-oxa-1,7-pimelic acid diethyl ester is used directly in the next step without purification.

Step 2: Intramolecular Dieckmann Condensation

  • In a separate, dry, nitrogen-flushed flask, prepare a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous THF.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Slowly add the crude reaction mixture from Step 1 to the NaH suspension via a cannula or dropping funnel. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the formation of the product is complete.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the pure ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

References

Technical Support Center: Stereoselective Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of substituted tetrahydropyrans (THPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their synthetic endeavors.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of substituted tetrahydropyrans.

Question: My reaction is producing a low diastereomeric ratio of the desired substituted tetrahydropyran. How can I improve the stereoselectivity?

Answer:

Improving diastereoselectivity often involves optimizing several factors that influence the transition state of the cyclization reaction. Here are key strategies to consider:

  • Reaction Temperature: Lowering the reaction temperature is often the first step to enhance stereoselectivity. Reactions run at lower temperatures (e.g., -78 °C) favor the thermodynamically more stable transition state, which can lead to a higher diastereomeric ratio.[1]

  • Choice of Lewis Acid or Catalyst: The nature of the catalyst plays a crucial role. For Prins-type cyclizations, different Lewis acids can significantly influence the stereochemical outcome. It is advisable to screen a variety of Lewis acids, such as In(OTf)₃, TMSOTf, or TiCl₄, as their coordination to the substrates can favor specific chair-like transition states, leading to the desired stereoisomer.[2] For instance, InCl₃ has been shown to provide excellent diastereoselectivities in cyclizations between homoallyl alcohols and aldehydes.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of reaction intermediates and transition states. Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to more coordinating solvents, to find the optimal conditions for your specific substrate.

  • Substrate Control: The inherent stereochemistry of your starting materials, such as a chiral homoallylic alcohol, can direct the stereochemical outcome of the cyclization. This is a powerful strategy for achieving high levels of diastereoselectivity. The geometry of the olefin in the starting material can also dictate the configuration of the resulting tetrahydropyran.[3]

Question: I am observing the formation of the wrong stereoisomer as the major product. What can I do to favor the formation of the desired isomer?

Answer:

Obtaining the incorrect stereoisomer suggests that the reaction conditions favor a transition state leading to the undesired product. To reverse this, consider the following approaches:

  • Chelation vs. Non-Chelation Control: The presence of chelating groups near the reaction center can dramatically alter the stereochemical outcome. If a chelating group is present, using a chelating Lewis acid (e.g., TiCl₄) can lock the conformation of the substrate, leading to a specific stereoisomer. Conversely, if non-chelation control is desired, a non-chelating Lewis acid or Brønsted acid might be more appropriate.

  • Reagent-Controlled Stereoselectivity: Employing chiral catalysts or reagents can override the inherent stereochemical bias of the substrate. This is a common strategy in asymmetric synthesis to produce a specific enantiomer or diastereomer.

  • Intramolecular vs. Intermolecular Reactions: The mode of reaction can influence stereochemistry. For example, in intramolecular oxa-Michael additions, kinetic conditions (base-catalyzed) often yield trans-substituted THPs, while thermodynamic conditions (acid-catalyzed) can favor the cis-isomer.[4]

Question: My reaction is suffering from low yields due to side reactions, such as elimination or rearrangement. How can I minimize these?

Answer:

Side reactions are a common challenge, particularly in acid-catalyzed reactions like the Prins cyclization. Here are some strategies to mitigate them:

  • Milder Reaction Conditions: Using milder Lewis acids, such as InBr₃, can help to avoid undesired side reactions like epimerization.[5] Similarly, employing a catalytic amount of a mild Lewis acid can be beneficial.[2]

  • Trapping of Reactive Intermediates: In some cases, reactive intermediates like oxocarbenium ions can be trapped by a nucleophile to prevent side reactions. The Mukaiyama aldol–Prins (MAP) cyclization is an example of this approach, where an internal nucleophile traps the oxocarbenium ion.[2][5]

  • Careful Control of Stoichiometry and Addition Rate: Slow addition of reagents, particularly the catalyst or electrophile, can help to maintain low concentrations of reactive intermediates and minimize side reactions.

  • Use of Additives: Additives can sometimes suppress side reactions. For instance, in certain Prins cyclizations, the addition of trimethylsilyl halide has been shown to overcome problems associated with epimerization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of substituted tetrahydropyrans?

A1: The Prins cyclization is one of the most powerful and widely used methods for the stereoselective synthesis of substituted tetrahydropyrans.[2][5] Other important strategies include:

  • Intramolecular hydroalkoxylation/cyclization of hydroxyalkenes.[3]

  • Intramolecular oxa-Michael addition.[4]

  • Palladium-catalyzed intramolecular alkoxycarbonylation.[4]

  • Cyclization of epoxyalcohols.[6]

Q2: How does the Prins cyclization work to control stereochemistry?

A2: The stereochemical outcome of the Prins cyclization is often rationalized by invoking chair-like transition states. The substituents on the homoallylic alcohol and the aldehyde prefer to occupy equatorial positions in the transition state to minimize steric interactions. This preference dictates the relative stereochemistry of the newly formed stereocenters in the tetrahydropyran ring.

Q3: What is the role of the oxocarbenium ion in these syntheses?

A3: The oxocarbenium ion is a key reactive intermediate in many tetrahydropyran syntheses, including the Prins cyclization.[2][5] Its formation is typically promoted by a Lewis or Brønsted acid. The subsequent intramolecular attack of a nucleophile (often a hydroxyl group) on the oxocarbenium ion leads to the formation of the tetrahydropyran ring. The stereoselectivity of this cyclization step is critical for the overall stereochemical outcome.

Q4: Can computational studies help in predicting the stereochemical outcome?

A4: Yes, computational studies, such as DFT calculations, can be very valuable. They can be used to model the energies of different transition states, providing insight into why a particular stereoisomer is favored under specific reaction conditions. These studies can support mechanistic assumptions and help in the rational design of stereoselective syntheses.[7]

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Prins Cyclization

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1In(OTf)₃CH₂Cl₂-78>95:585
2TMSOTfCH₂Cl₂-7880:2078
3TiCl₄CH₂Cl₂-7810:9082
4BF₃·OEt₂CH₂Cl₂-7860:4070

Note: Data is representative and will vary depending on the specific substrates.

Experimental Protocols

Key Experiment: Diastereoselective Prins Cyclization for the Synthesis of a 2,6-disubstituted Tetrahydropyran

This protocol describes a general procedure for the Lewis acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Aldehyde (1.2 eq)

  • Lewis Acid (e.g., In(OTf)₃, 0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the aldehyde to the solution.

  • In a separate flask, prepare a solution of the Lewis acid in anhydrous CH₂Cl₂.

  • Slowly add the Lewis acid solution to the reaction mixture dropwise over 10-15 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydropyran.

Mandatory Visualization

Below are diagrams illustrating key concepts in the stereoselective synthesis of tetrahydropyrans.

troubleshooting_workflow start Low Diastereoselectivity temp Lower Reaction Temperature start->temp catalyst Screen Lewis Acids (e.g., In(OTf)3, TMSOTf) start->catalyst solvent Vary Solvent start->solvent substrate Utilize Substrate Stereocontrol start->substrate outcome Improved Diastereoselectivity temp->outcome catalyst->outcome solvent->outcome substrate->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

prins_cyclization_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition_state Transition State cluster_product Product homoallyl_alcohol Homoallylic Alcohol oxocarbenium Oxocarbenium Ion homoallyl_alcohol->oxocarbenium Lewis Acid aldehyde Aldehyde aldehyde->oxocarbenium Lewis Acid chair_ts Chair-like Transition State oxocarbenium->chair_ts Intramolecular Cyclization thp Substituted Tetrahydropyran chair_ts->thp Ring Closure

Caption: Simplified pathway of a Prins cyclization reaction.

References

Validation & Comparative

Comparison of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate with its ethyl ester analog.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties, synthesis, reactivity, and potential applications of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its ethyl ester analog.

This guide provides a detailed comparison of two closely related β-keto esters, this compound and Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. These compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecules with potential applications in medicinal chemistry. This document outlines their synthesis, physicochemical properties, and reactivity, supported by experimental data and protocols.

Physicochemical Properties

A direct comparison of the experimentally determined physical properties of the methyl and ethyl esters is crucial for their application in synthesis and process development. The following table summarizes their key physicochemical data.

PropertyThis compoundEthyl 4-oxotetrahydro-2H-pyran-3-carboxylate
CAS Number 127956-11-0[1]141419-94-5[2]
Molecular Formula C₇H₁₀O₄C₈H₁₂O₄
Molecular Weight 158.15 g/mol 172.18 g/mol [3]
Physical Form LiquidSolid[3]
Boiling Point Not availableNot available
Density Not availableNot available

Synthesis and Spectral Characterization

The synthesis of these β-keto esters typically involves a Dieckmann condensation or related cyclization strategies.

Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate:

A common route to the ethyl ester involves the intramolecular Dieckmann condensation of a pimelate derivative. For instance, 4-oxa-1,7-diethyl pimelate can be cyclized under basic conditions at low temperatures to yield Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[4]

Synthesis of this compound:

The methyl ester can be synthesized by the reaction of tetrahydropyranone with dimethyl carbonate in the presence of a base like triethylamine (TEA).[1]

SynthesisPathways

Spectral DataThis compound (Expected)Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (Expected)
¹H NMR δ ~3.7 (s, 3H, OCH₃), 4.0-4.5 (m, 4H, pyran protons), 2.5-3.0 (m, 3H, pyran protons)δ ~1.3 (t, 3H, CH₃), 4.2 (q, 2H, OCH₂), 4.0-4.5 (m, 4H, pyran protons), 2.5-3.0 (m, 3H, pyran protons)
¹³C NMR δ ~200 (C=O, ketone), ~170 (C=O, ester), ~70 (C-O, pyran), ~52 (OCH₃), other pyran carbonsδ ~200 (C=O, ketone), ~170 (C=O, ester), ~70 (C-O, pyran), ~61 (OCH₂), ~14 (CH₃), other pyran carbons
IR (cm⁻¹) ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1100 (C-O, ether)~1735 (C=O, ester), ~1715 (C=O, ketone), ~1100 (C-O, ether)
Mass Spec (m/z) [M]+ at 158[M]+ at 172

Chemical Reactivity

The reactivity of these β-keto esters is primarily dictated by the presence of the acidic α-proton between the two carbonyl groups and the electrophilic nature of the carbonyl carbons. The main difference in reactivity between the methyl and ethyl esters is expected to arise from the steric bulk of the ester group.

ReactivityComparison

  • Enolate Formation: Both esters readily form an enolate in the presence of a base, which can then participate in various C-C bond-forming reactions.

  • Alkylation and Acylation: The enolates can be alkylated or acylated. The ethyl ester may exhibit slightly slower reaction rates compared to the methyl ester, especially with bulky electrophiles, due to the greater steric hindrance of the ethyl group.

  • Hydrolysis and Decarboxylation: Both esters can be hydrolyzed to the corresponding β-keto acid, which can then be decarboxylated. The ethyl ester is expected to hydrolyze at a slightly slower rate than the methyl ester.

Biological and Pharmaceutical Relevance

While specific biological activity data for this compound and its ethyl ester analog are not extensively documented in the public domain, the 4-oxotetrahydropyran scaffold is a common motif in many biologically active molecules and natural products. Derivatives of 4H-pyran have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects. These compounds serve as important intermediates in the synthesis of more complex pharmaceutical agents. Their utility lies in the ability to introduce diverse functionalities onto the pyran ring, allowing for the exploration of structure-activity relationships in drug discovery programs.

Experimental Protocols

General Procedure for Dieckmann Condensation (for Ethyl Ester):

  • To a solution of diethyl 4-oxapimelate in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride, sodium ethoxide) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding a proton source (e.g., acetic acid, aqueous HCl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ExperimentalWorkflow

General Procedure for Carboxylation (for Methyl Ester):

  • To a solution of tetrahydropyranone and dimethyl carbonate in an anhydrous solvent, add a base such as triethylamine.

  • Stir the reaction mixture, possibly with heating, until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by distillation or chromatography.

Conclusion

Methyl and Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate are versatile synthetic intermediates. The choice between the methyl and ethyl ester in a synthetic sequence may be influenced by factors such as the desired reactivity, with the methyl ester generally being slightly more reactive, and the specific requirements of subsequent reaction steps. This guide provides a foundational understanding for researchers to effectively utilize these building blocks in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of these individual compounds.

References

Comparative analysis of different synthetic routes to tetrahydropyranones.

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyranone core is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents. Its synthesis has therefore been a subject of considerable interest in the field of organic chemistry. This guide provides a comparative analysis of various synthetic routes to tetrahydropyranones, offering a resource for researchers, scientists, and drug development professionals to select the most suitable method for their specific needs. The comparison focuses on key performance indicators such as yield, stereoselectivity, and reaction conditions, supported by experimental data.

Key Synthetic Strategies

Several powerful strategies have been developed for the stereoselective synthesis of tetrahydropyranones. These can be broadly categorized into:

  • Tandem and Domino Reactions: These elegant one-pot procedures combine multiple bond-forming events, offering high efficiency and atom economy.

  • Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a convergent approach to constructing the tetrahydropyran ring.

  • Hetero-Diels-Alder Reactions: A powerful cycloaddition strategy that allows for the enantioselective synthesis of dihydropyranones, which can be subsequently reduced to tetrahydropyranones.

  • Organocatalytic Methods: The use of small organic molecules as catalysts has emerged as a valuable tool for the asymmetric synthesis of tetrahydropyranones.

  • Metal-Catalyzed Cyclizations: Various transition metals catalyze intramolecular cyclizations of functionalized precursors to afford the desired heterocyclic core.

  • Intramolecular Michael Addition: This strategy relies on the cyclization of a precursor containing both a nucleophile and a Michael acceptor to form the tetrahydropyranone ring.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for selected examples of different synthetic routes to tetrahydropyranones, allowing for a direct comparison of their performance.

Route Starting Materials Catalyst/Reagent Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) (%) Reference
Tandem Aldol-Lactonization Chiral enolate, unprotected aldehydeNot specifiedHigh>20:1Not reported[1]
Prins Cyclization 3-Chlorohomoallylic alcohol, aldehydePerrhenic acid (O3ReOH)Moderate to goodcis-selectiveNot applicable (racemic)[2]
Hetero-Diels-Alder Danishefsky's diene, aldehyde(S,S)-Cr(III)-salen complex75Only one isomer detected95[3]
Organocatalytic Oxa-Michael Hydroxy-enoneImidazolidinone catalyst6310:198[4]
Metal-Catalyzed Alkoxycarbonylation Bis-homoallylic alcoholPdCl2/CuCl283cis-selectiveNot applicable (desymmetrization)[3]
Intramolecular Michael Addition Aldol product from β-ketoester and aldehydeBF3·OEt266 (over two steps)Single diastereomerNot applicable (racemic)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.

Tandem Dienolate Ketone Addition/Cyclization[1]

A solution of diisopropylamine in dry THF is cooled to -10 °C, and n-BuLi solution is added dropwise. After stirring, ethyl 2-methylacetoacetate is added slowly at -40 °C. Another portion of n-BuLi solution is added at -15 °C. An alkyne is then added dropwise at -40 °C, and the mixture is stirred for 2 hours before being allowed to warm to 0 °C and quenched with water.

Perrhenic Acid-Catalyzed Prins Cyclization[2]

This method involves the direct and stereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones from 3-chlorohomoallylic alcohols and various aliphatic and aromatic aldehydes, catalyzed by commercially available aqueous perrhenic acid.

Asymmetric Hetero-Diels-Alder Reaction[3]

An aldehyde and Danishefsky's diene are reacted in the presence of a chiral chromium(III)-salen complex. The reaction proceeds to afford the dihydropyranone, which upon acidic workup yields the desired product with high enantioselectivity.

BF3·OEt2 Promoted Tandem Knoevenagel-Michael Reaction[5]

An aldol product, derived from the reaction of a β-ketoester dianion with an aldehyde, is treated with a second aldehyde in the presence of BF₃·OEt₂ in CH₂Cl₂. This promotes a tandem Knoevenagel condensation and intramolecular Michael addition to form the highly substituted tetrahydropyran-4-one as a single diastereomer.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of some of the key synthetic strategies.

Tandem_Aldol_Lactonization Chiral Enolate Chiral Enolate Aldol Addition Aldol Addition Chiral Enolate->Aldol Addition Aldehyde Aldehyde Aldehyde->Aldol Addition Aldol Adduct Aldol Adduct Aldol Addition->Aldol Adduct Lactonization Lactonization Aldol Adduct->Lactonization Tetrahydropyranone Tetrahydropyranone Lactonization->Tetrahydropyranone

Caption: Tandem Aldol-Lactonization Workflow.

Prins_Cyclization Homoallylic Alcohol Homoallylic Alcohol Acid Catalyst Acid Catalyst Homoallylic Alcohol->Acid Catalyst Aldehyde Aldehyde Aldehyde->Acid Catalyst Oxocarbenium Ion Oxocarbenium Ion Acid Catalyst->Oxocarbenium Ion Intramolecular Cyclization Intramolecular Cyclization Oxocarbenium Ion->Intramolecular Cyclization Tetrahydropyranone Tetrahydropyranone Intramolecular Cyclization->Tetrahydropyranone

Caption: Prins Cyclization Pathway.

Hetero_Diels_Alder Diene Diene [4+2] Cycloaddition [4+2] Cycloaddition Diene->[4+2] Cycloaddition Dienophile (Aldehyde) Dienophile (Aldehyde) Dienophile (Aldehyde)->[4+2] Cycloaddition Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->[4+2] Cycloaddition Dihydropyranone Dihydropyranone [4+2] Cycloaddition->Dihydropyranone Reduction Reduction Dihydropyranone->Reduction Tetrahydropyranone Tetrahydropyranone Reduction->Tetrahydropyranone

Caption: Hetero-Diels-Alder and Reduction Sequence.

Conclusion

The synthesis of tetrahydropyranones can be achieved through a variety of powerful and stereoselective methods. The choice of the optimal route depends on several factors, including the desired substitution pattern, stereochemical outcome, availability of starting materials, and scalability. Tandem reactions offer elegance and efficiency for complex targets. Prins cyclizations provide a convergent approach, while hetero-Diels-Alder reactions are a cornerstone for asymmetric synthesis. The continuous development of organocatalytic and metal-catalyzed methods further expands the synthetic toolbox, enabling access to a diverse range of tetrahydropyranone structures. This comparative guide serves as a starting point for researchers to navigate the rich landscape of synthetic methodologies and select the most appropriate strategy for their research endeavors.

References

A Comparative Spectroscopic Guide to Pyran and Thiopyran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for pyran and thiopyran analogs, offering insights into the influence of the oxygen and sulfur heteroatoms on their spectroscopic properties. Due to the limited availability of comprehensive experimental data for the unstable parent 2H- and 4H-pyran and thiopyran, this guide focuses on the well-characterized saturated analogs: Tetrahydro-4H-pyran-4-one and Tetrahydro-4H-thiopyran-4-one . These compounds serve as excellent models for a direct and objective comparison of the spectral differences imparted by the O vs. S heteroatom in a six-membered ring system.

Structural Overview

Pyran and thiopyran are six-membered heterocyclic compounds containing an oxygen or sulfur atom, respectively. The replacement of oxygen with sulfur, a larger and less electronegative atom, induces significant changes in the electronic environment and bond vibrations within the ring, which are reflected in their spectral data.

G Structural Comparison of Pyran and Thiopyran Analogs cluster_pyran Pyran Analog cluster_thiopyran Thiopyran Analog Pyran Pyran_label Tetrahydro-4H-pyran-4-one (C₅H₈O₂) Thiopyran_label Tetrahydro-4H-thiopyran-4-one (C₅H₈OS) Thiopyran

A comparison of the chemical structures of the pyran and thiopyran analogs discussed.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key quantitative spectral data for Tetrahydro-4H-pyran-4-one and Tetrahydro-4H-thiopyran-4-one.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃) [1]

CompoundProtonsChemical Shift (δ) ppmMultiplicity
Tetrahydro-4H-pyran-4-oneH2, H6~3.8 (t)Triplet
H3, H5~2.4 (t)Triplet
Tetrahydro-4H-thiopyran-4-oneH2, H6~2.9 (t)Triplet
H3, H5~2.8 (t)Triplet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [1]

CompoundCarbonChemical Shift (δ) ppm
Tetrahydro-4H-pyran-4-oneC4 (C=O)~207
C2, C6~67
C3, C5~41
Tetrahydro-4H-thiopyran-4-oneC4 (C=O)~210
C2, C6~30
C3, C5~44
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Infrared (IR) Spectroscopic Data [1]

CompoundWavenumber (cm⁻¹)Functional Group
Tetrahydro-4H-pyran-4-one~1720C=O stretch
~1140C-O-C stretch
Tetrahydro-4H-thiopyran-4-one~1710C=O stretch
~650C-S-C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Electron Ionization) [1]

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
Tetrahydro-4H-pyran-4-one10071, 55, 43
Tetrahydro-4H-thiopyran-4-one11687, 60, 45

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the compound in about 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

G cluster_workflow IR Spectroscopy Experimental Workflow Start Start Prep Prepare Sample (Thin film or KBr pellet) Start->Prep Background Record Background Spectrum (Empty Sample Compartment) Prep->Background Sample Record Sample Spectrum Background->Sample Process Process Data (Baseline Correction, etc.) Sample->Process Analyze Analyze Spectrum (Identify Absorption Bands) Process->Analyze End End Analyze->End

A simplified workflow for acquiring an IR spectrum.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl). For a solid sample, a KBr pellet is made by grinding a small amount of the sample with potassium bromide and pressing it into a disc.

  • Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized, most commonly using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the exploration of heterocyclic compounds as scaffolds for novel therapeutic agents is a cornerstone of drug discovery. Among these, the tetrahydropyran ring system, a core component of many natural products, has garnered significant attention. This guide provides a comparative overview of the biological activities of derivatives of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate and related oxygen- and nitrogen-containing heterocycles, supported by experimental data from published research.

Overview of Biological Activities

Derivatives of tetrahydropyran and the structurally related dihydropyran exhibit a broad spectrum of pharmacological effects. These include anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] The nitrogen-containing counterparts, such as piperidones and dihydropyridines, also display a diverse range of biological functions, including cytotoxic and neuroprotective properties.[4][5] This comparison aims to highlight the therapeutic potential of these heterocyclic scaffolds.

Comparative Biological Activity Data

The following tables summarize the reported biological activities of various tetrahydropyran, dihydropyran, piperidinone, and dihydropyridine derivatives against different biological targets.

Table 1: Anticancer and Cytotoxic Activities

Compound ClassSpecific Derivative(s)Cell Line(s)ActivityIC50 Value(s)Reference(s)
Tetrahydropyran Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylatesHeLa, A549, QGYPotent anti-tumor activity5.4 µM (compound 3l against HeLa)[6]
Dihydropyran Biscoumarin and dihydropyran derivativesHuTu80 (intestinal epithelial adenocarcinoma)Potent antitumor activity, induction of apoptosisSI = 3.1-7.5 (biscoumarin compounds)[2]
Piperidinone (3,5-Diethylpiperidono)azacrown etherHep-G2, Lu1, RD, MCF-7Significant cytotoxicity~8 µM (against Hep-G2), ~31.62 µM (against Lu-1)[4]
Tetrahydropyrimidine Tetrahydropyrimidine and dihydropyridine derivativesLeishmania major (amastigote)Antileishmanial activity2.2 µM (compound 2c)[7]

Table 2: Antimicrobial and Other Biological Activities

Compound ClassSpecific Derivative(s)Target Organism/AssayActivityMIC/IC50 Value(s)Reference(s)
4H-Pyran Various 4H-pyran derivativesMycobacterium bovis (BCG)Anti-Mycobacterium activityGood activity reported[8]
4H-Pyran 4H-pyran derivativesGram-positive bacteriaAntibacterial activityLower IC50 than ampicillin for some derivatives[9]
Tetrahydropyridine Ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylateMAO-A and MAO-BMonoamine oxidase inhibition0.40 µM (compound 4l against MAO-A), 1.01 µM (compound 4n against MAO-B)[10]
4H-Pyran 4H-pyran and 1,6-dihydropyridine derivativesIsolated rat tracheaRelaxant activity on smooth muscleMore potent than theophylline for some derivatives[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of the compounds listed above.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a generalized signaling pathway often implicated in the anticancer activity of cytotoxic compounds and a typical workflow for screening and identifying lead compounds.

General Apoptotic Signaling Pathway Drug Compound Drug Compound Cellular Stress Cellular Stress Drug Compound->Cellular Stress DNA Damage DNA Damage Cellular Stress->DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion activates Caspase-9 Caspase-9 Mitochondrion->Caspase-9 releases Cytochrome c to activate Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: A simplified diagram of an intrinsic apoptotic pathway.

Drug Discovery Workflow Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A typical workflow for discovering new drug candidates.

Conclusion

The tetrahydropyran scaffold and its derivatives represent a promising area of research for the development of new therapeutic agents. The diverse biological activities, including significant anticancer and antimicrobial effects, highlight their potential. When compared to related nitrogen-containing heterocycles like piperidones and dihydropyridines, it is evident that both oxygen and nitrogen-based six-membered rings offer valuable frameworks for medicinal chemistry. The choice of the heterocyclic core and its substitutions plays a crucial role in determining the specific biological activity and potency. Further structure-activity relationship (SAR) studies are essential to optimize these scaffolds for enhanced efficacy and selectivity, paving the way for the development of novel drugs to address a range of diseases.

References

Navigating Analytical Data for Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, access to validated analytical data is crucial for compound verification, quality control, and experimental reproducibility. This guide provides a comparative overview of the available analytical data for Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate and its closely related ethyl ester analog, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. An important consideration for researchers is the current scarcity of publicly available, experimentally validated spectral data for these specific compounds. This guide addresses this gap by presenting key physicochemical properties, predicted spectral data, and standardized analytical protocols to aid in in-house validation.

Physicochemical Properties: A Side-by-Side Comparison

A summary of the fundamental physicochemical properties for this compound and its ethyl analog is presented below. This information is critical for initial characterization and for planning experimental work.

PropertyThis compoundEthyl 4-oxotetrahydro-2H-pyran-3-carboxylate
CAS Number 127956-11-0141419-94-5
Molecular Formula C₇H₁₀O₄C₈H₁₂O₄
Molecular Weight 158.15 g/mol 172.18 g/mol
Purity (Typical) ~95%Not widely specified
Appearance LiquidMixture of isomers

Predicted Spectroscopic Data

In the absence of experimentally validated spectra in public databases, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound and Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. These predictions are based on computational models and provide a valuable reference for researchers conducting their own analyses.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

ProtonsPredicted δ (ppm) - Methyl EsterPredicted δ (ppm) - Ethyl EsterMultiplicity
-OCH₃3.75-s
-OCH₂CH₃-4.20q
-OCH₂CH₃-1.25t
Pyran Ring Protons2.50 - 4.502.50 - 4.50m

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

CarbonPredicted δ (ppm) - Methyl EsterPredicted δ (ppm) - Ethyl Ester
C=O (ketone)~205~205
C=O (ester)~170~170
-OCH₃~52-
-OCH₂CH₃-~61
-OCH₂CH₃-~14
Pyran Ring Carbons~40 - 70~40 - 70

Expected FT-IR and Mass Spectrometry Data

  • FT-IR: Both compounds are expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1720-1740 cm⁻¹) and the ester (around 1735-1750 cm⁻¹). C-O stretching bands for the ether and ester functionalities would also be prominent in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of the methyl ester would be expected to show a molecular ion peak (M⁺) at m/z 158, with fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and other characteristic fragments. The ethyl ester would have a molecular ion peak at m/z 172, with fragmentation involving the loss of the ethoxy group (-OCH₂CH₃).

Experimental Protocols for Analytical Validation

For researchers who have synthesized or acquired these compounds, the following are detailed protocols for obtaining validated analytical data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to confirm the structure. Compare the observed shifts with the predicted values.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid between two KBr or NaCl plates.

    • Thin Film (for solids/oils): Dissolve a small amount of the compound in a volatile solvent, apply to a KBr or NaCl plate, and allow the solvent to evaporate.

    • KBr Pellet (for solids): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record the spectrum typically from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups (C=O, C-O, C-H) and compare with expected values.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural fragments.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the analytical validation of a chemical compound like this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_output Final Validation sample_prep Sample Preparation (Dissolution/Dilution) nmr NMR Spectroscopy (1H, 13C) sample_prep->nmr ftir FT-IR Spectroscopy sample_prep->ftir ms Mass Spectrometry sample_prep->ms data_proc Data Processing (Referencing, Phasing) nmr->data_proc ftir->data_proc ms->data_proc spectral_interp Spectral Interpretation data_proc->spectral_interp structure_confirm Structure Confirmation spectral_interp->structure_confirm validated_data Validated Analytical Data structure_confirm->validated_data

Analytical workflow for compound validation.

A Comparative Guide to the Structural Confirmation of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For a compound such as Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a versatile building block in organic synthesis, unambiguous structural confirmation is paramount. This guide provides a comparative overview of X-ray crystallography, the gold standard for structural elucidation, and other powerful spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a specific crystal structure for this compound is not publicly available, this guide outlines the principles and expected outcomes of such an analysis and compares it with data from alternative methods, drawing on examples from closely related pyran derivatives.

Comparison of Structural Elucidation Techniques

Each analytical technique offers unique insights into the molecular structure. A combination of these methods is often employed for comprehensive characterization.[1][2]

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3]Provides an unambiguous and complete molecular structure.Requires a single, high-quality crystal; not suitable for amorphous solids or liquids.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms (which atoms are bonded to which), the chemical environment of nuclei, and stereochemical relationships.[4]Non-destructive; provides detailed information about the molecular framework in solution.[3]Complex spectra can be challenging to interpret for large molecules; does not directly provide bond lengths or angles.
IR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-O).[1]Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular skeleton; interpretation can be ambiguous.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns can suggest structural motifs.[1][2]Extremely sensitive, requiring very small sample amounts; provides the molecular formula.Does not provide information on stereochemistry or the connectivity of atoms.

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern.[3] Data is collected at various crystal orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, radiofrequency pulses are applied to excite the hydrogen nuclei. For ¹³C NMR, the carbon nuclei are excited. The resulting signals (free induction decay) are recorded.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to determine the structure.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.

  • Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies.

  • Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: The molecules are ionized using one of several methods (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Illustrative Data for Pyran Derivatives

The following table summarizes typical data that would be expected from the analysis of this compound, based on data for similar pyran structures.[5][6][7]

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the methyl ester protons, the methine proton at C3, and the methylene protons of the pyran ring. The chemical shifts and coupling patterns would reveal their connectivity.
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester, the methoxy carbon, and the carbons of the pyran ring.
IR Spectroscopy Strong absorption bands for the C=O stretching vibrations of the ketone and the ester functional groups. C-O stretching bands for the ether linkage and the ester.
Mass Spectrometry (HRMS) A molecular ion peak corresponding to the exact mass of the molecule (C₇H₁₀O₄), confirming the elemental composition.

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow for structural elucidation and a comparison of the different analytical methods.

experimental_workflow Experimental Workflow for Structural Elucidation cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of This compound xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Definitive 3D Structure xray->structure nmr->structure ir->structure ms->structure

Caption: Workflow for the structural elucidation of an organic compound.

method_comparison Comparison of Structural Analysis Methods center Molecular Structure xray X-ray Crystallography center->xray 3D Atomic Arrangement nmr NMR Spectroscopy center->nmr Atom Connectivity ir IR Spectroscopy center->ir Functional Groups ms Mass Spectrometry center->ms Molecular Formula xray->center Provides nmr->center Provides ir->center Provides ms->center Provides

Caption: Relationship between analytical methods and structural information.

References

Reactivity Under the Microscope: A Comparative Analysis of 4-Oxotetrahydropyrans and Acyclic Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between cyclic and acyclic carbonyl compounds is paramount for efficient synthetic planning. This guide provides a detailed comparison of the reactivity of 4-oxotetrahydropyrans and acyclic keto esters, focusing on key transformations such as olefination and reduction reactions. The information is supported by established chemical principles and available experimental data to offer a clear, objective analysis.

The reactivity of a carbonyl group is intricately linked to its electronic environment and steric accessibility. In 4-oxotetrahydropyrans, the ketone is situated within a six-membered heterocyclic ring, while in acyclic keto esters, the ketone functionality is flanked by alkyl and ester groups. These structural distinctions give rise to notable differences in their chemical behavior.

Olefination Reactions: A Tale of Two Ketones

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for the conversion of carbonyls into alkenes. The success and efficiency of these reactions are highly dependent on the nature of the ketone substrate.

Theoretical Background:

  • Steric Hindrance: The approach of the bulky phosphorus ylide (in the Wittig reaction) or phosphonate carbanion (in the HWE reaction) to the carbonyl carbon is sensitive to steric bulk. Generally, less hindered ketones react more readily.

  • Ring Strain: Cyclic ketones can exhibit altered reactivity due to ring strain. For a six-membered ring like tetrahydropyran, the conformational flexibility can influence the accessibility of the carbonyl group.

  • Nucleophilicity of the Reagent: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, making the HWE reaction more suitable for less reactive ketones.[1]

Comparative Data:

While direct head-to-head kinetic studies are not extensively available in the literature, the following table summarizes the expected and reported outcomes based on analogous systems and established principles.

ReactionSubstrateReagentExpected Relative ReactivityTypical Yield RangeKey Considerations
Wittig Reaction 4-Oxotetrahydropyran(Carbethoxymethylene)triphenylphosphoraneModerate50-70%Steric hindrance from the cyclic structure can lower yields compared to simple acyclic ketones.
Ethyl acetoacetate(Carbethoxymethylene)triphenylphosphoraneLow to Moderate40-60%The presence of the ester group can influence the reactivity of the adjacent ketone.
Horner-Wadsworth-Emmons Reaction 4-OxotetrahydropyranTriethyl phosphonoacetate / NaHHigh70-90%The more nucleophilic phosphonate carbanion readily reacts with the cyclic ketone.[1]
Ethyl acetoacetateTriethyl phosphonoacetate / NaHHigh75-95%The stabilized carbanion efficiently reacts with the keto group.

Reduction Reactions: The Influence of Structure on Hydride Attack

The reduction of a ketone to a secondary alcohol is a common and crucial transformation. The rate and stereoselectivity of this reaction can be influenced by the substrate's structure.

Theoretical Background:

  • Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon dictates its susceptibility to nucleophilic attack by a hydride reagent (e.g., from NaBH₄). Electron-donating groups decrease electrophilicity, while electron-withdrawing groups increase it.

  • Steric Effects: The trajectory of the incoming hydride is influenced by the steric environment around the carbonyl group.

Comparative Data:

The following table outlines the expected reactivity in reduction reactions based on general principles of carbonyl chemistry.

ReactionSubstrateReagentExpected Relative ReactivityTypical Reaction TimeKey Considerations
Sodium Borohydride Reduction 4-OxotetrahydropyranNaBH₄ in MethanolModerate1-3 hoursThe ether oxygen in the ring has a minor electron-withdrawing effect, slightly activating the carbonyl.
Ethyl benzoylacetateNaBH₄ in MethanolHigh< 1 hourThe phenyl group and the ester group can influence the electrophilicity of the ketone.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These are general protocols and may require optimization for specific substrates and scales.

General Protocol for Horner-Wadsworth-Emmons Olefination
  • Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexane to remove the oil. Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0 °C. Triethyl phosphonoacetate (1.1 equivalents) is added dropwise via syringe, and the mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Reaction with the Ketone: The reaction mixture is cooled to 0 °C, and a solution of the ketone (4-oxotetrahydropyran or acyclic keto ester, 1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the careful addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Protocol for Sodium Borohydride Reduction
  • Reaction Setup: To a solution of the ketone (4-oxotetrahydropyran or acyclic keto ester, 1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer, the solution is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (1.5 equivalents) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol, which can be further purified by chromatography or distillation.

Visualizing Reactivity Concepts

The following diagrams illustrate the key concepts discussed in this guide.

logical_relationship cluster_reactivity Factors Influencing Reactivity cluster_substrates Substrates cluster_reactions Reactions Steric_Hindrance Steric Hindrance Wittig_Reaction Wittig Reaction Steric_Hindrance->Wittig_Reaction affects approach of ylide HWE_Reaction Horner-Wadsworth-Emmons Reaction Steric_Hindrance->HWE_Reaction less sensitive Electronic_Effects Electronic Effects (Ring Strain, Inductive/Resonance) Reduction Reduction (e.g., NaBH4) Electronic_Effects->Reduction influences carbonyl electrophilicity 4_Oxotetrahydropyran 4-Oxotetrahydropyran (Cyclic Ketone) 4_Oxotetrahydropyran->Wittig_Reaction 4_Oxotetrahydropyran->HWE_Reaction 4_Oxotetrahydropyran->Reduction Acyclic_Keto_Ester Acyclic Keto Ester Acyclic_Keto_Ester->Wittig_Reaction Acyclic_Keto_Ester->HWE_Reaction Acyclic_Keto_Ester->Reduction

Caption: Factors influencing the reactivity of the compared ketones.

experimental_workflow Start Start: Choose Substrate (4-Oxotetrahydropyran or Acyclic Keto Ester) Select_Reaction Select Reaction Type Start->Select_Reaction Olefination Olefination (Wittig or HWE) Select_Reaction->Olefination C=C formation Reduction Reduction (e.g., NaBH4) Select_Reaction->Reduction C-OH formation Run_Reaction Execute Experimental Protocol Olefination->Run_Reaction Reduction->Run_Reaction Analysis Analyze Products (Yield, Purity, etc.) Run_Reaction->Analysis Compare Compare Reactivity Analysis->Compare

Caption: General workflow for comparing ketone reactivity.

References

A Comparative Guide to Catalysts for Pyran Synthesis: Paving the Way for Efficient Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pyran derivatives is a cornerstone of creating novel therapeutic agents. This guide provides a comprehensive comparison of various catalytic systems for pyran synthesis, focusing on performance, reusability, and reaction conditions. The data presented is compiled from recent scientific literature to aid in the selection of the most effective catalyst for your research needs.

Pyrans are a critical class of oxygen-containing heterocyclic compounds ubiquitously found in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The efficient synthesis of these scaffolds is, therefore, a significant focus in medicinal chemistry. Modern synthetic strategies often employ multicomponent reactions (MCRs), which are prized for their high atom economy and procedural simplicity.[1][3] The choice of catalyst in these reactions is paramount, directly influencing yield, selectivity, and the overall sustainability of the process.[4] This review compares the performance of various catalysts, with a focus on heterogeneous systems that offer advantages in terms of separation and recyclability.[5]

Comparative Performance of Catalysts

The efficacy of a catalyst is a multi-faceted issue, encompassing reaction time, temperature, solvent system, and, most importantly, the yield of the desired pyran derivative. The following table summarizes the performance of a selection of recently developed catalysts for the synthesis of various 4H-pyran derivatives, providing a clear comparison of their quantitative performance metrics.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reusability (Cycles)Reference
Fe3O4@Dendrimer-NH2-HPANot SpecifiedEthanolRefluxNot SpecifiedHighNot Specified[6]
Fe3O4@SiO2@NiSB10 mgSolvent-freeRoom Temp.5 minup to 98%Not Specified[5]
Fe3O4/xanthan gumNot SpecifiedEthanolNot SpecifiedNot SpecifiedHighNot Specified[5]
PAN@melamine/Fe3O4Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighNot Specified[5][6]
CuFe2O4@starch0.03 gEthanolRoom Temp.Appropriate timeHighMultiple[7]
Fe3O4-MNPsNot SpecifiedEthanolRoom Temp.Not SpecifiedHighSignificant[8]
Lemon Peel Powder10 wt%EthanolRoom Temp.45 min96%Not Specified
KOH loaded CaO10 mmolSolvent-free60Not SpecifiedHighNot Specified[9]

General Experimental Workflow

The synthesis of pyran derivatives, particularly through one-pot multicomponent reactions, generally follows a standardized workflow. This process is designed for efficiency, minimizing intermediate purification steps and solvent usage. The diagram below illustrates a typical experimental procedure.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aldehyde, malononitrile, and active methylene compound B Add solvent (if applicable) A->B 1. C Add catalyst B->C 2. D Stir at specified temperature C->D 3. E Monitor reaction progress by TLC D->E 4. F Separate catalyst (e.g., filtration, magnetic decantation) E->F 5. G Remove solvent (under reduced pressure) F->G 6. H Purify product (e.g., recrystallization, column chromatography) G->H 7. I Characterize product H->I 8.

A generalized workflow for the catalytic synthesis of pyran derivatives.

Signaling Pathways in Pyran Synthesis

The formation of the pyran ring in these multicomponent reactions typically proceeds through a well-established reaction cascade. The process is initiated by a Knoevenagel condensation, followed by a Michael addition, and culminates in an intramolecular cyclization and tautomerization to afford the final pyran product. The catalyst plays a crucial role in activating the substrates and facilitating each step of this pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Malononitrile Malononitrile Malononitrile->Knoevenagel_Product ActiveMethylene Active Methylene Compound Michael_Adduct Michael Adduct ActiveMethylene->Michael_Adduct Knoevenagel_Product->Michael_Adduct Pyran 4H-Pyran Derivative Michael_Adduct->Pyran Intramolecular Cyclization & Tautomerization Catalyst Catalyst Catalyst->Knoevenagel_Product Knoevenagel Condensation Catalyst->Michael_Adduct Michael Addition

The reaction pathway for the synthesis of 4H-pyran derivatives.

Detailed Experimental Protocols

To provide a practical context for the data presented, here are detailed experimental protocols for two distinct and effective catalytic systems.

Synthesis of 4H-pyran derivatives using CuFe2O4@starch bionanocatalyst[7]
  • Catalyst Preparation: While the detailed synthesis of the CuFe2O4@starch bionanocatalyst is beyond the scope of this guide, it is typically prepared through a co-precipitation method followed by coating with starch.

  • General Procedure for 4H-pyran Synthesis:

    • In a round-bottom flask, combine the aryl aldehyde (1 mmol), an enolizable C-H activated acidic compound (e.g., dimedone, 1 mmol), and malononitrile (1.1 mmol).

    • Add CuFe2O4@starch (0.03 g) as the catalyst.

    • Add ethanol (3 ml) as the solvent.

    • Stir the mixture at room temperature.

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane (1:3) eluent.

    • Upon completion, stop the stirring and separate the magnetic nanocomposite catalyst using an external magnet.

    • Filter the reaction solution.

    • The crude product can then be purified, typically by recrystallization from ethanol.

Green Synthesis of 4H-pyran Derivatives Using Lemon Peel Powder[9]
  • Catalyst Preparation: Lemon peel is washed, dried, and ground into a fine powder.

  • General Procedure for 4H-pyran Synthesis:

    • A mixture of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) is prepared in a flask.

    • Lemon peel powder (10 wt%) is added as the catalyst.

    • Ethanol is used as the solvent.

    • The reaction mixture is stirred at room temperature for 45 minutes.

    • The progress of the reaction is monitored by TLC.

    • After the reaction is complete, the catalyst can be recovered by simple filtration.

    • The product is typically isolated by recrystallization from ethanol.

Conclusion

The development of novel and efficient catalysts is a driving force in the synthesis of medicinally important pyran derivatives. Heterogeneous catalysts, particularly those based on magnetic nanoparticles and natural materials, are gaining prominence due to their high efficiency, mild reaction conditions, and ease of recyclability, aligning with the principles of green chemistry.[1][8] The choice of catalyst is a critical parameter that can be optimized to enhance yield, reduce reaction times, and simplify purification processes. The data and protocols presented in this guide offer a valuable resource for researchers to make informed decisions in the design and execution of pyran synthesis for drug discovery and development.

References

The Pyran Scaffold: A Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Its Advantages and Performance

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for effective and safe therapeutics is perpetual. Among the plethora of heterocyclic systems, the pyran ring, a six-membered heterocycle containing one oxygen atom, has emerged as a "privileged structure." This designation stems from its frequent appearance in a wide array of biologically active natural products and synthetic compounds, demonstrating a remarkable versatility to interact with diverse biological targets. This guide provides a comprehensive comparison of pyran building blocks with other common heterocyclic scaffolds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of innovative drug candidates.

The Pyran Advantage: Structural and Physicochemical Properties

The utility of the pyran motif in drug design can be attributed to a combination of favorable structural and physicochemical properties. The presence of the oxygen atom imparts polarity and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. Furthermore, the non-aromatic nature of tetrahydropyran and dihydropyran rings allows for a three-dimensional arrangement of substituents, enabling a more precise spatial orientation to fit into the binding pockets of proteins and enzymes. This contrasts with the planar nature of many aromatic heterocyclic rings.

Performance in Anticancer Drug Discovery: A Comparative Analysis

The anticancer potential of pyran-containing compounds is well-documented.[1][2][3] To objectively assess their performance, a comparison with other heterocyclic analogs is essential. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of pyran derivatives against various cancer cell lines, alongside data for comparable furan, thiophene, and pyridine analogs where available.

Compound IDHeterocyclic CoreRCancer Cell LineIC50 (µM)Reference
1a 4H-Pyran 4-ChlorophenylHCT-116 (Colon)35.9[1]
1b 4H-Pyran 4-NitrophenylHCT-116 (Colon)34.6[1]
1c 4H-Pyran 3,4,5-TrimethoxyphenylMCF-7 (Breast)26.6[1]
2a Pyridine PhenylLeukemia<10[4]
2b Pyridine 4-ChlorophenylLeukemia<10[4]
3a Thiophene VariedMCF-7 (Breast)9.55 - 32.0[5]
3b Thiophene VariedHepG2 (Liver)>10[5]
4a Furan N/APC-3 (Prostate)>25[6]
4b Pyrano[3,2-c]chromene BenzylPC-3 (Prostate)~12 (58.6% inhib.)[6]

Note: A direct head-to-head comparison of bioisosteres is often challenging to find in the literature. The data presented is a compilation from different studies to provide a general performance overview.

The data indicates that pyran derivatives exhibit potent anticancer activity against a range of cancer cell lines.[1] For instance, compounds 1a , 1b , and 1c show significant cytotoxicity. While pyridine and thiophene derivatives also demonstrate high potency, sometimes exceeding that of the presented pyran examples in specific cell lines, the pyran scaffold consistently yields compounds with notable activity.[4][5] The furan analog 4a showed negligible activity in the presented study, while the fused pyran system in 4b demonstrated significant inhibition, highlighting the favorable contribution of the pyran moiety.[6]

Broad-Spectrum Biological Activity

Beyond cancer, pyran derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This broad applicability underscores the versatility of the pyran scaffold in addressing diverse therapeutic needs.

Experimental Protocols

To aid in the practical application of this information, detailed methodologies for key experiments are provided below.

General Procedure for the Synthesis of 4H-Pyran Derivatives

A one-pot, multi-component reaction is a common and efficient method for synthesizing 4H-pyran derivatives.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalyst, 0.1 mmol)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), β-ketoester (1 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 4H-pyran derivative.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The medium containing MTT is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Advantages: Workflows and Relationships

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Advantages of Pyran Scaffolds Structural Diversity Structural Diversity Favorable Physicochemical Properties Favorable Physicochemical Properties Broad Biological Activity Broad Biological Activity Synthetic Accessibility Synthetic Accessibility Privileged Scaffold in Medicinal Chemistry Privileged Scaffold in Medicinal Chemistry Privileged Scaffold in Medicinal Chemistry->Structural Diversity Privileged Scaffold in Medicinal Chemistry->Favorable Physicochemical Properties Privileged Scaffold in Medicinal Chemistry->Broad Biological Activity Privileged Scaffold in Medicinal Chemistry->Synthetic Accessibility

Caption: Key advantages of pyran building blocks.

G Start Start One-Pot Synthesis One-Pot Synthesis Start->One-Pot Synthesis Purification Purification One-Pot Synthesis->Purification Characterization Characterization Purification->Characterization Biological Evaluation Biological Evaluation Characterization->Biological Evaluation Data Analysis Data Analysis Biological Evaluation->Data Analysis Lead Compound Lead Compound Data Analysis->Lead Compound

Caption: Experimental workflow for pyran-based drug discovery.

Conclusion

Pyran building blocks represent a highly valuable and versatile scaffold in medicinal chemistry. Their inherent structural and physicochemical properties, coupled with their broad range of biological activities and synthetic accessibility, make them a compelling choice for the design of novel therapeutic agents. While other heterocyclic systems also offer significant potential, the consistent performance of pyran-containing compounds, particularly in the realm of anticancer drug discovery, solidifies their status as a privileged scaffold. This guide provides a starting point for researchers to understand and leverage the advantages of pyran building blocks in their drug discovery endeavors.

References

Unveiling the Anti-Tumor Potential of Pyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of various pyran derivatives. Featuring supporting experimental data, detailed protocols, and pathway visualizations, this document serves as a comprehensive resource for evaluating the therapeutic promise of this important class of compounds.

Pyran derivatives have emerged as a significant area of interest in oncology research due to their demonstrated ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and disrupt cellular processes essential for tumor progression. This guide synthesizes recent findings on a series of novel fused pyran derivatives, offering a clear comparison of their efficacy against multiple cancer cell lines and insights into their mechanisms of action.

Comparative Anti-Tumor Activity of Fused Pyran Derivatives

A recent study focused on a series of newly synthesized fused pyran derivatives, identifying several compounds with potent anti-tumor activity against human breast adenocarcinoma (MCF7), lung carcinoma (A549), and colorectal carcinoma (HCT116) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative. A lower IC50 value indicates greater potency.

Compound IDTarget Cell LineIC50 (µM)[1][2][3]
6e MCF7 (Breast)12.46 ± 2.72
14b A549 (Lung)0.23 ± 0.12
8c HCT116 (Colorectal)7.58 ± 1.01
Cisplatin (Control)MCF7> 50
Cisplatin (Control)A54915.2 ± 1.2
Cisplatin (Control)HCT1168.5 ± 0.7

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-tumor activity of these pyran derivatives is largely attributed to their ability to induce apoptosis and cause cell cycle arrest, preventing cancer cells from proliferating.

Apoptosis Induction

Flow cytometry analysis revealed that the most potent compounds significantly increased the percentage of apoptotic cells in a time-dependent manner.

Compound IDTarget Cell Line% Apoptotic Cells (24h)[2]% Apoptotic Cells (48h)[2]
6e MCF78.55 ± 3.7157.44 ± 4.16
14b A54936.95 ± 2.8952.35 ± 3.25
8c HCT11611.45 ± 1.1429.20 ± 3.29
Cell Cycle Arrest

These derivatives were also found to disrupt the normal progression of the cell cycle, forcing cancer cells into a state of arrest at different phases.

Compound IDTarget Cell LineCell Cycle Phase Arrest[1][2][3]% of Cells in Arrested Phase
6e MCF7G2/M45.25 ± 3.54 (48h)
14b A549G0/G157.35 ± 3.18 (24h)
8c HCT116G2/M60.40 ± 0.99 (48h)

Signaling Pathways

The induction of apoptosis and cell cycle arrest by pyran derivatives is mediated through complex signaling pathways. Based on the observed biological effects and known mechanisms of similar compounds, two key pathways are likely targeted: the intrinsic apoptosis pathway and the CDK-mediated cell cycle regulation pathway.

General Experimental Workflow cluster_invitro In Vitro Studies cluster_flow Flow Cytometry Applications synthesis Synthesis of Pyran Derivatives cell_culture Cancer Cell Line Culture (MCF7, A549, HCT116) synthesis->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50 Determination) cell_culture->mtt_assay flow_cytometry Flow Cytometry Analysis mtt_assay->flow_cytometry cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) flow_cytometry->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis

Experimental Workflow for Evaluating Pyran Derivatives.

Proposed Intrinsic Apoptosis Pathway Pyran Fused Pyran Derivatives (e.g., 6e, 14b, 8c) Bcl2 Bcl-2 (Anti-apoptotic) Pyran->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Pyran->Bax Activation Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bcl2->Bax Inhibits Bax->Mitochondrion Forms pores Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway Induced by Pyran Derivatives.

Proposed Cell Cycle Regulation Pathway Pyran Fused Pyran Derivatives (e.g., 6e, 14b, 8c) CDK2_CyclinE CDK2/Cyclin E Complex Pyran->CDK2_CyclinE Inhibition CDK1_CyclinB CDK1/Cyclin B Complex Pyran->CDK1_CyclinB Inhibition G1_S G1 to S Phase Transition CDK2_CyclinE->G1_S Promotes Arrest Cell Cycle Arrest G1_S->Arrest G2_M G2 to M Phase Transition CDK1_CyclinB->G2_M Promotes G2_M->Arrest

Cell Cycle Regulation Pathway Targeted by Pyran Derivatives.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyran derivatives and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the IC50 concentration of the pyran derivatives for 24 or 48 hours. Both adherent and floating cells are collected.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Flow Cytometry for Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the IC50 concentration of the pyran derivatives for 24 or 48 hours and then harvested.

  • Staining: The cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.

  • Analysis: The stained cells are immediately analyzed by flow cytometry. The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

The presented data highlights the significant potential of fused pyran derivatives as anti-tumor agents. Compounds such as 6e, 14b, and 8c demonstrate potent and selective activity against different cancer cell lines by inducing apoptosis and causing cell cycle arrest. The elucidation of their impact on key signaling pathways, such as the intrinsic apoptosis and CDK-mediated cell cycle pathways, provides a strong foundation for their further development as targeted cancer therapies. This guide serves as a valuable resource for researchers in the field, offering a comparative analysis of the efficacy of these compounds and detailed methodologies for their evaluation.

References

Safety Operating Guide

Proper Disposal of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

This compound (CAS No. 127956-11-0) is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides a detailed, step-by-step protocol for its safe disposition.

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE)
PPE CategorySpecific Requirements
Hand Protection Wear suitable protective gloves.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin and Body Protection Wear protective clothing to prevent skin contact.
Respiratory Protection Use only in a well-ventilated area. If dusts or aerosols are generated, a respirator may be required.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to an approved waste disposal plant.[1] Always handle the chemical and its container in accordance with local, state, and federal regulations.

  • Container Management : Keep the chemical in its original, tightly closed container when not in use.[1]

  • Waste Collection :

    • For unused or expired material, do not attempt to dispose of it in the general laboratory waste or down the drain.

    • Place the container in a designated, labeled hazardous waste receptacle. The label should clearly identify the contents as "this compound".

  • Spill Management :

    • In the event of a spill, avoid breathing dust or vapors.[1]

    • Wear the appropriate PPE as outlined in the table above.

    • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Final Disposal : Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Provide the contractor with the Safety Data Sheet for this compound.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical or spill residue) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by Licensed Waste Disposal Contractor D->E F Provide SDS to Contractor E->F

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow all applicable local, state, and federal regulations for chemical waste disposal.

References

Personal protective equipment for handling Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, a compound intended for use by researchers, scientists, and drug development professionals in a laboratory setting.[1] Adherence to these procedures is vital for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when handling this compound and associated reagents. The following table outlines the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Preparing Solutions Primary Eye Protection: Chemical splash goggles meeting recognized standards (e.g., ANSI Z87.1).[2] Secondary Eye and Face Protection: A face shield should be worn over safety goggles, particularly when there is a risk of splashing.[2][3] Gloves: Two pairs of powder-free, chemically resistant gloves (e.g., nitrile or neoprene).[2] Gloves should be changed immediately if contamination occurs.[2] Body Protection: A flame-resistant lab coat, fully buttoned.[2] Respiratory Protection: Operations should be conducted in a certified chemical fume hood.[2] If weighing outside a fume hood, an appropriate respirator may be necessary depending on the quantity and potential for aerosolization.[3]
Chemical Synthesis and Reactions Primary Eye Protection: Chemical splash goggles.[2] Secondary Eye and Face Protection: A face shield is required when there is a risk of splashing or an exothermic reaction.[2] Gloves: Double-gloving with chemically resistant gloves is recommended.[2] It is important to consult the glove manufacturer's compatibility charts for the specific solvents being used. Body Protection: A flame-resistant lab coat is necessary. For larger-scale reactions, a chemical-resistant apron over the lab coat is advised.[2] Footwear: Closed-toe and closed-heel shoes made of a non-porous material are required.[2]
Waste Disposal Primary Eye Protection: Chemical splash goggles.[2] Gloves: Two pairs of chemically resistant gloves.[2] Body Protection: A lab coat should be worn.[2]

Operational Plan: Safe Handling Workflow

A systematic approach is crucial for both safety and the success of experiments involving this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.[4] An emergency eyewash station and safety shower should be readily accessible.[5][6]

  • Handling:

    • Conduct all operations that may generate vapors, dust, or aerosols within a certified chemical fume hood to avoid inhalation.[7]

    • Avoid all direct personal contact with the substance, including skin and eye contact.[8]

    • When not in use, keep containers of the chemical securely sealed.[8]

    • Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge, especially when transferring flammable liquids.[5][9]

    • Use non-sparking tools and explosion-proof equipment if the substance is flammable.[5][9]

  • Storage:

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][9]

    • Keep it away from heat, sparks, open flames, and other sources of ignition.[5][9]

    • It is recommended to handle and store this compound under an inert gas.[9]

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical.[8]

    • Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[6][8]

    • Contaminated clothing should be changed immediately and washed before reuse.[9][10]

prep Preparation - Verify PPE - Check fume hood - Locate safety equipment handling Handling - Use chemical fume hood - Avoid direct contact - Keep containers sealed prep->handling Proceed to storage Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from ignition sources handling->storage After Use disposal Waste Disposal - Treat as chemical waste - Follow local regulations - Use approved containers handling->disposal For Waste end End storage->end Process Complete disposal->end Process Complete start Start start->prep Begin Process

Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Proper planning for emergencies and waste disposal is essential to mitigate risks.

SituationAction
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if it is safe to do so.[11] Seek immediate medical attention.[3][11]
Skin Contact Take off all contaminated clothing immediately.[9] Rinse the affected skin area with plenty of water.[9] Wash the area with soap and water.[3] If irritation develops and persists, seek medical attention.[3]
Inhalation Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[5] Seek immediate medical attention.[5]
Minor Spill Alert people in the immediate vicinity and evacuate the area if necessary.[10][12] Wear appropriate PPE, including respiratory protection if needed.[10] Confine the spill using an inert absorbent material like sand or vermiculite.[4][8] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[4][8] Clean the spill area with a mild detergent and water.[10]
Major Spill Evacuate the area immediately and alert others.[12] If the substance is flammable, eliminate all ignition sources.[10] Call for emergency assistance.[10][13] Attend to any injured individuals from a safe distance.[10]

Unused this compound and any materials contaminated with it should be treated as chemical waste.[3]

  • Waste Collection: Collect waste in its original container or a suitable, labeled, and sealed container. Do not mix with other waste.[9]

  • Disposal Method: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[8][9] This may involve incineration in a licensed facility or burial in a designated landfill for chemical waste.[8]

  • Container Decontamination: Handle uncleaned containers in the same manner as the product itself.[9] Decontaminate empty containers before disposal or recycling, observing all label safeguards until they are cleaned.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Reactant of Route 2
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.